molecular formula C14H13N3O5S B12423888 Sulfanitran-d4

Sulfanitran-d4

Cat. No.: B12423888
M. Wt: 339.36 g/mol
InChI Key: GWBPFRGXNGPPMF-DOGSKSIHSA-N
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Description

Sulfanitran-d4 is a useful research compound. Its molecular formula is C14H13N3O5S and its molecular weight is 339.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

339.36 g/mol

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D

InChI Key

GWBPFRGXNGPPMF-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sulfanitran-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfanitran-d4, an isotopically labeled version of the sulfonamide antibiotic, Sulfanitran. This document details a plausible synthetic route, experimental protocols, and the analytical techniques required for structural confirmation and purity assessment. The inclusion of deuterium atoms in the Sulfanitran molecule makes it a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Synthesis of this compound

The synthesis of this compound, with the IUPAC name N-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl-2,3,5,6-d4)acetamide, involves a multi-step process. The key is the introduction of deuterium atoms onto the phenyl ring of the acetanilide moiety. A plausible and efficient synthetic strategy is outlined below, commencing with the deuteration of a suitable precursor followed by the construction of the final molecule.

The proposed synthetic pathway begins with the preparation of the deuterated intermediate, 4-aminoacetanilide-2,3,5,6-d4, followed by its conversion to the corresponding sulfonyl chloride, and finally, condensation with 4-nitroaniline.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Preparation of 4-Aminoacetanilide-2,3,5,6-d4: This crucial step involves the introduction of the deuterium labels. A common method for the deuteration of anilines is through acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).

  • Chlorosulfonation of 4-Aminoacetanilide-2,3,5,6-d4: The deuterated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position relative to the acetamido group. The acetamido group directs the substitution to this position.

  • Condensation to form this compound: The final step is the reaction of 4-acetamidobenzenesulfonyl chloride-d4 with 4-nitroaniline to form the sulfonamide linkage, yielding the desired this compound.

Synthesis_Pathway cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Chlorosulfonation cluster_2 Stage 3: Condensation 4-Aminoacetanilide 4-Aminoacetanilide 4-Aminoacetanilide-d4 4-Aminoacetanilide-2,3,5,6-d4 4-Aminoacetanilide->4-Aminoacetanilide-d4 D₂O, DCl (cat.) Heat 4-Acetamidobenzenesulfonyl_chloride-d4 4-Acetamidobenzenesulfonyl chloride-d4 4-Aminoacetanilide-d4->4-Acetamidobenzenesulfonyl_chloride-d4 ClSO₃H This compound This compound 4-Acetamidobenzenesulfonyl_chloride-d4->this compound 4-Nitroaniline Pyridine

Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols

Stage 1: Synthesis of 4-Aminoacetanilide-2,3,5,6-d4

  • To a sealed, heavy-walled glass reactor, add 4-aminoacetanilide (1 equivalent).

  • Add deuterium oxide (D₂O, 20 equivalents) and a catalytic amount of deuterium chloride (DCl in D₂O, 35% w/w, 0.1 equivalents).

  • Seal the reactor and heat the mixture to 120-140 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by ¹H NMR of a worked-up aliquot to check for the disappearance of the aromatic proton signals of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base such as sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold D₂O.

  • Dry the product under vacuum to yield 4-aminoacetanilide-2,3,5,6-d4.

Stage 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-2,3,5,6-d4

  • In a round-bottom flask equipped with a stirrer and a gas trap, place chlorosulfonic acid (5 equivalents) and cool it in an ice bath to 0-5 °C.

  • Slowly add the dried 4-aminoacetanilide-2,3,5,6-d4 (1 equivalent) in small portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Dry the product under vacuum to give 4-acetamidobenzenesulfonyl chloride-2,3,5,6-d4.

Stage 3: Synthesis of this compound

  • In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride-2,3,5,6-d4 (1 equivalent) and 4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and pyridine.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol-water or acetic acid-water, to obtain pure this compound.

  • Dry the final product under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Characterization_Workflow cluster_0 Purification cluster_1 Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound MS Mass Spectrometry (HRMS, MS/MS) Pure_Product->MS Identity & Isotopic Enrichment NMR NMR Spectroscopy (¹H, ¹³C, ²H) Pure_Product->NMR Structure & Deuteration Site IR IR Spectroscopy Pure_Product->IR Functional Groups Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Pure_Product->Purity_Analysis Purity Recrystallization->Pure_Product

Caption: General workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and pinpointing the location of the deuterium labels.

  • ¹H NMR: The spectrum of this compound is expected to show signals for the two aromatic protons on the 4-nitrophenyl ring, the two NH protons, and the methyl protons of the acetyl group. The signals corresponding to the protons on the acetanilide ring (at positions 2, 3, 5, and 6) should be absent or significantly reduced in intensity, confirming successful deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum will show all the carbon signals. The carbons directly bonded to deuterium (C-D) will appear as multiplets due to C-D coupling and may have a lower intensity compared to the protonated carbons.

  • ²H NMR: Deuterium NMR will show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic enrichment of this compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₄H₉D₄N₃O₅S.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to confirm the location of the deuterium labels. The fragmentation pattern should be consistent with the known fragmentation of sulfonamides, with mass shifts in the fragments containing the deuterated ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O (amide), SO₂ (sulfonamide), and NO₂ (nitro) groups. A key feature will be the presence of C-D stretching bands at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H aromatic stretching bands (around 3000-3100 cm⁻¹).

Data Presentation

The following tables summarize the key physical and predicted spectroscopic data for this compound.

Table 1: Physical and Molecular Properties of this compound

PropertyValue
IUPAC NameN-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl-2,3,5,6-d4)acetamide
CAS Number1794753-46-0[1]
Molecular FormulaC₁₄H₉D₄N₃O₅S[1]
Molecular Weight339.36 g/mol [1][2]
Exact Mass339.0827[1]
Isotopic EnrichmentTypically >98%

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1H-SO₂NH-
~10.3Singlet1H-NHC(O)CH₃
~8.2Doublet2HProtons on 4-nitrophenyl ring (ortho to NO₂)
~7.9Doublet2HProtons on 4-nitrophenyl ring (meta to NO₂)
~2.1Singlet3H-C(O)CH₃

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
[M+H]⁺ (m/z) 340.0900
[M-H]⁻ (m/z) 338.0744
Key Fragments Shifts of +4 amu for fragments containing the deuterated acetanilide ring compared to non-labeled Sulfanitran.

Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. Careful execution of the synthesis and thorough characterization are paramount to ensure the quality and reliability of this important research tool.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Sulfanitran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Sulfanitran

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine, particularly in poultry, for the treatment of coccidiosis.[1] Like other sulfonamides, its mechanism of action involves the inhibition of folic acid synthesis in prokaryotes.[2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profiles of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, potentially resulting in a longer drug half-life and altered metabolite profile. This guide focuses on sulfanitran-d4, a deuterated analog of sulfanitran.[3]

Physicochemical Properties

The following tables summarize the known physicochemical properties of sulfanitran and the expected properties of deuterated sulfanitran.

Table 1: General and Predicted Physicochemical Properties

PropertySulfanitran (Non-deuterated)Deuterated Sulfanitran (this compound) - Predicted/Theoretical
Molecular Formula C₁₄H₁₃N₃O₅SC₁₄H₉D₄N₃O₅S
Molecular Weight 335.34 g/mol 339.36 g/mol
Appearance Yellowish Green SolidExpected to be a solid with a similar appearance to the non-deuterated form.
Storage Conditions Sealed in dry, Room TemperatureStable isotope-labeled compounds are typically stored at +4°C for short-term and colder for long-term storage to ensure stability.

Table 2: Quantitative Physicochemical Data

PropertySulfanitran (Non-deuterated)Deuterated Sulfanitran (this compound) - Predicted/Theoretical Effects
Melting Point 239-240 °CThe melting point is not expected to change significantly. A study on deuterated sulfanilamide showed minimal changes in thermal behavior.
Solubility DMSO (Slightly), Methanol (Slightly)Deuteration can subtly affect solubility, but the direction and magnitude of the change are not easily predicted without experimental data.
pKa 7.42 ± 0.10 (Predicted)Deuteration of an acidic proton can have a more pronounced effect on pKa. However, in this compound, the deuterium atoms are on a phenyl ring and not directly involved in the acidic sulfonamide group, so a significant change is not expected.
LogP Not experimentally determined in available literature.Expected to be similar to the non-deuterated form. Minor changes in hydrophobicity have been observed with deuteration.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established methods for sulfonamides and can be adapted for deuterated sulfanitran.

Determination of pKa by Liquid Chromatography (LC)

This method is adapted from a procedure for determining the pKa of various sulfonamides using LC.

Principle: The retention time of an ionizable compound in reversed-phase liquid chromatography is dependent on the pH of the mobile phase. By measuring the retention factor (k) at different pH values, the pKa can be determined by fitting the data to a sigmoidal curve.

Methodology:

  • Preparation of Mobile Phases: Prepare a series of buffered mobile phases with varying pH values (e.g., from pH 2 to 10). A common mobile phase composition for sulfonamides is a mixture of acetonitrile and an aqueous buffer.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is typically used.

    • Detector: A UV detector is used to monitor the elution of the compound.

  • Sample Preparation: Dissolve a known amount of deuterated sulfanitran in a suitable solvent (e.g., methanol) to prepare a stock solution. Dilute the stock solution with the mobile phase for injection.

  • Data Acquisition: Inject the sample onto the LC system and record the retention time at each pH.

  • Calculation of Retention Factor (k):

    • k = (t_R - t_0) / t_0

    • Where t_R is the retention time of the analyte and t_0 is the void time of the column.

  • Data Analysis: Plot the retention factor (k) against the pH of the mobile phase. The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the resulting sigmoidal curve.

Determination of LogP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a method for determining the logP of sulfonamides using RP-HPLC.

Principle: There is a linear relationship between the logarithm of the retention factor (log k) of a series of compounds and their octanol-water partition coefficient (logP) when analyzed under isocratic RP-HPLC conditions.

Methodology:

  • Selection of Reference Compounds: Choose a series of reference compounds with known logP values that are structurally similar to sulfanitran.

  • Chromatographic System:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact composition should be optimized to achieve good separation and reasonable retention times.

  • Sample Preparation: Prepare solutions of deuterated sulfanitran and the reference compounds in the mobile phase.

  • Data Acquisition: Inject each compound and record its retention time (t_R). Determine the column void time (t_0).

  • Calculation of Retention Factor (k):

    • k = (t_R - t_0) / t_0

  • Calibration Curve: Plot the log k values of the reference compounds against their known logP values. Perform a linear regression to obtain a calibration curve.

  • Determination of LogP for Deuterated Sulfanitran: From the retention time of deuterated sulfanitran, calculate its log k value. Use the equation of the calibration curve to determine the logP of deuterated sulfanitran.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folate Synthesis

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of precursors for DNA and RNA synthesis.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfanitran Deuterated Sulfanitran Sulfanitran->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids

Caption: Inhibition of bacterial folate synthesis by deuterated sulfanitran.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of deuterated sulfanitran.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Deuterated Sulfanitran Purification Purification & Characterization (NMR, MS) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Determination (LC-UV) Purification->pKa LogP LogP Determination (RP-HPLC) Purification->LogP DataAnalysis Data Analysis & Comparison to Non-deuterated Form MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: Workflow for physicochemical characterization of deuterated sulfanitran.

References

The Role of Sulfanitran-d4 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Sulfanitran-d4 as a deuterated internal standard in quantitative analytical chemistry. The document details its mechanism of action, provides exemplary experimental protocols, summarizes key quantitative performance data, and includes visualizations to illustrate critical workflows and concepts.

Core Concept: The Mechanism of Action of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for ensuring accuracy and precision. An internal standard is a compound of known concentration that is added to samples, calibrants, and quality controls to correct for analytical variability. Deuterated stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for this purpose.

The fundamental principle behind the efficacy of this compound lies in its near-identical physicochemical properties to the unlabeled analyte, sulfanitran. By replacing four hydrogen atoms with deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. However, this isotopic substitution results in negligible changes to its chemical properties, such as polarity, solubility, and ionization potential.

This near-identity ensures that this compound and sulfanitran behave almost identically throughout the entire analytical process:

  • Sample Preparation: During extraction, cleanup, and concentration steps, any loss of the target analyte will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: In liquid chromatography, this compound co-elutes with sulfanitran, meaning they have virtually the same retention time. This is critical because it ensures that both compounds are subjected to the same matrix effects at the same time.

  • Mass Spectrometric Detection: In the ion source of the mass spectrometer, both compounds experience the same degree of ionization efficiency or suppression caused by co-eluting matrix components.

By measuring the ratio of the analyte response to the internal standard response, variations introduced during the analytical workflow are effectively normalized. This results in a more accurate and precise quantification of the analyte, as the ratio remains constant even if the absolute signal intensities fluctuate.

Experimental Protocols

The following are detailed methodologies for the analysis of sulfanitran in a complex matrix, such as animal-derived food products, using this compound as an internal standard. These protocols are based on established methods for sulfonamide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of sulfanitran and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These stock solutions should be stored at -20°C.

  • Intermediate Stock Solutions (10 µg/mL):

    • Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

    • Bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the sulfanitran intermediate stock solution with a 50:50 (v/v) mixture of methanol and water. The concentration range should be appropriate for the expected sample concentrations and the instrument's linear range (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

    • Prepare a working internal standard solution of this compound at a constant concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation (Modified QuEChERS Protocol)
  • Sample Homogenization:

    • Homogenize the tissue sample (e.g., poultry muscle, egg) to a uniform consistency.

  • Extraction:

    • Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add a known amount (e.g., 100 µL) of the this compound working internal standard solution.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer 500 µL of the cleaned extract into a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulfanitran: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically +4 Da from the sulfanitran transitions).

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity for each analyte.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for an analytical method using this compound as an internal standard. The data is representative of what would be expected from a validated method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x

Table 2: Accuracy and Precision

Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ (1 ng/mL)± 20%< 20%
Low QC (3 ng/mL)± 15%< 15%
Mid QC (50 ng/mL)± 15%< 15%
High QC (150 ng/mL)± 15%< 15%

Table 3: Recovery and Matrix Effect

ParameterSulfanitranThis compound
Extraction Recovery (%)85 - 10583 - 103
Matrix Effect (%)90 - 11088 - 108
Internal Standard Corrected Matrix Effect (%) 98 - 102 N/A

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the use of this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Sample add_is Add this compound sample->add_is extraction Extraction add_is->extraction cleanup d-SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratio (Sulfanitran / this compound) data->ratio calibration Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for the quantification of sulfanitran using this compound as an internal standard.

logical_relationship cluster_process Analytical Process analyte Sulfanitran (Analyte) analyte_signal Analyte Signal analyte->analyte_signal is This compound (Internal Standard) is_signal Internal Standard Signal is->is_signal variability Analytical Variability (Sample Loss, Matrix Effects, Injection Volume) variability->analyte_signal variability->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

Caption: Logical relationship demonstrating how this compound corrects for analytical variability.

Stability of Deuterated Internal Standards in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of deuterated internal standards in solution, a critical consideration for ensuring the accuracy and reliability of quantitative analytical methods. The chemical and isotopic purity of these standards can be compromised by various factors during storage and handling, leading to inaccurate experimental results. This document outlines the key factors influencing stability, common degradation pathways, and best practices for storage and handling. It also provides detailed experimental protocols for stability assessment and summarizes available quantitative stability data.

Introduction to the Stability of Deuterated Internal Standards

Deuterated compounds are invaluable tools in quantitative analysis, particularly in mass spectrometry-based assays, where they serve as ideal internal standards.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective correction of variability during sample preparation, chromatography, and ionization.[2] However, the stability of these standards in solution is not absolute and can be influenced by a range of environmental and chemical factors.[3] Understanding and controlling these factors is paramount to maintaining the integrity of the standards and the validity of the analytical data.

The primary concern with the stability of deuterated internal standards is the potential for degradation, which can manifest as either a loss of the deuterium label through hydrogen-deuterium (H-D) exchange or the chemical breakdown of the molecule itself.[4][5] Both processes can lead to a decrease in the concentration of the deuterated standard and a potential increase in the concentration of the unlabeled analyte, ultimately compromising the accuracy of quantification.

Factors Influencing the Stability of Deuterated Internal Standards in Solution

The stability of a deuterated internal standard in solution is a multifactorial issue. The key factors that researchers and scientists must consider are solvent selection, pH of the solution, storage temperature, and exposure to light.

  • Solvent Selection: The choice of solvent is critical to prevent H-D exchange. Aprotic solvents, such as acetonitrile and ethyl acetate, are generally recommended for reconstituting and diluting deuterated standards. Protic solvents, like water and methanol, can facilitate the exchange of deuterium atoms with protons, especially at labile positions on the molecule. It is crucial to use high-purity, anhydrous solvents to minimize moisture content.

  • pH of the Solution: Acidic or basic conditions can catalyze the H-D exchange process. Therefore, storing deuterated standards in strongly acidic or basic solutions should be avoided unless the stability under such conditions has been experimentally verified. The pH of the solution can significantly impact the rate of hydrolysis and other chemical degradation pathways.

  • Storage Temperature: Lower temperatures generally slow down the rates of both chemical degradation and H-D exchange. For long-term storage, temperatures of -20°C or below are often recommended for both solid standards and stock solutions. Refrigerated temperatures (2-8°C) may be suitable for short-term storage of working solutions. It is important to allow solutions to equilibrate to room temperature before opening to prevent condensation and moisture absorption.

  • Light Exposure: Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation of sensitive compounds. To mitigate this risk, it is best practice to store deuterated standards in amber vials or otherwise protect them from light.

Common Degradation Pathways

The two primary degradation pathways for deuterated internal standards in solution are hydrogen-deuterium exchange and chemical degradation.

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding solvent or atmospheric moisture. This process is particularly problematic for deuterium labels located on heteroatoms (e.g., -OD, -ND) or on carbon atoms adjacent to carbonyl groups or other electron-withdrawing groups, as these positions are more prone to exchange under certain conditions. The consequence of H-D exchange is a decrease in the isotopic purity of the standard and the formation of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration.

Chemical Degradation

Deuterated internal standards are susceptible to the same chemical degradation pathways as their non-deuterated counterparts, including:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. This is a common degradation pathway for esters, amides, and other susceptible functional groups and can be significantly influenced by pH.

  • Oxidation: The loss of electrons, often involving the addition of oxygen or the removal of hydrogen. This can be initiated by exposure to air, oxidizing agents, or light.

  • Photodegradation: Chemical decomposition caused by the absorption of light energy.

The following diagram illustrates the logical relationship between the key factors influencing the stability of deuterated internal standards.

Caption: Factors influencing the stability of deuterated internal standards.

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of specific deuterated and non-deuterated compounds in solution under various storage conditions. It is important to note that the stability of a deuterated standard is expected to be comparable to its non-deuterated analog in terms of chemical degradation, although the deuterium substitution itself can sometimes influence metabolic stability.

Table 1: Stability of Clenbuterol in Urine

Storage TemperatureDurationAnalyteMatrix% Recovery / RemainingReference
-15°C180 daysClenbuterolSpiked Calf Urine17%
-20°C20 weeksClenbuterolIncurred Bovine UrineStable
-60°C20 weeksClenbuterolIncurred Bovine UrineStable
+4°C12 weeksClenbuterolIncurred Bovine UrineStable
Room Temperature365 daysClenbuterolDried Blood SpotStable (with desiccant, protected from light)

Table 2: Stability of Fentanyl Analogs in Blood

Storage TemperatureDurationAnalyteMatrix% of Target Concentration / % LossReference
Room Temp (~25°C)9 monthsFentanyl Analogs (except Acrylfentanyl)Blood81.3 - 112.5% of target
Refrigerated (4°C)9 monthsFentanyl Analogs (except Acrylfentanyl)Blood81.3 - 112.5% of target
Frozen (-20°C)4 weeksAcrylfentanylBlood22% loss
Refrigerated (4°C)48-72 hoursAcrylfentanylBlood28 - 40% loss
Room Temp (~25°C)24 hoursAcrylfentanylBlood53 - 60% loss
Elevated (35°C)24 hoursAcrylfentanylBlood70% loss

Table 3: Stability of Lorazepam in Oral Solution

Storage ConditionDurationAnalyteMatrix% RemainingReference
Room Temperature91 daysLorazepamOral Solution in 0.25 mL syringe93.21% ± 2.04
Room Temperature182 daysLorazepamOral Solution in 0.25 mL syringe92.78% ± 0.86
Room Temperature91 daysLorazepamOral Solution in 0.5 mL syringe94.21% ± 2.13
Room Temperature182 daysLorazepamOral Solution in 0.5 mL syringe91.18% ± 0.45

Table 4: Stability of Cocaine and Metabolites in Biological Fluids

Storage TemperaturePreservativepHDurationAnalyteMatrix% RecoveryReference
-20°CWith/Without NaFN/A1 yearCocaine & MetabolitesBlood>80%
4°CWith NaFN/A365 daysBenzoylecgonineBlood68.5%
4°CWithout NaFN/A365 daysBenzoylecgonineBlood3.7%
4°CN/A815 daysEcgonine methyl esterUrineDisappeared
4°CN/A875 daysCocaineUrineDisappeared

Experimental Protocols for Stability Assessment

To ensure the integrity of deuterated internal standards, it is essential to perform stability studies under conditions that mimic the entire analytical workflow, from sample collection and storage to final analysis.

Protocol for Assessing Hydrogen-Deuterium (H-D) Exchange

Objective: To determine if the deuterated internal standard undergoes H-D exchange in the analytical matrix and solvent systems.

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the deuterated internal standard in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

    • Spike the deuterated internal standard into the intended biological matrix (e.g., blank plasma, urine) at a concentration relevant to the analytical method.

    • Prepare solutions of the deuterated internal standard in various solvents and buffers that will be encountered during the analytical procedure (e.g., mobile phase at different pH values, reconstitution solvent).

  • Incubation:

    • Aliquot the prepared solutions into amber vials.

    • Incubate the vials at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, process the samples using the established analytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

    • Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Plot the peak area or response of the deuterated internal standard and the unlabeled analyte against time for each condition.

    • A significant decrease in the signal of the deuterated internal standard accompanied by a concurrent increase in the signal of the unlabeled analyte is indicative of H-D exchange.

The following diagram illustrates a typical workflow for an H-D exchange stability study.

HD_Exchange_Workflow start Prepare Solutions (Deuterated Standard in Matrix/Solvent) incubate Incubate at Different Temperatures and Time Points start->incubate process Sample Processing (e.g., Protein Precipitation) incubate->process analyze LC-MS/MS Analysis (Monitor Deuterated and Unlabeled Analytes) process->analyze data Data Analysis (Plot Response vs. Time) analyze->data end Assess for H-D Exchange data->end Forced_Degradation_Workflow start Prepare Deuterated Standard Solution stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analyze Analyze by LC-HRMS stress->analyze identify Identify and Characterize Degradation Products analyze->identify quantify Quantify % Degradation analyze->quantify end Establish Degradation Pathways identify->end quantify->end

References

commercial sources and availability of Sulfanitran-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, availability, and technical applications of Sulfanitran-d4. This deuterated analog of the coccidiostatic drug Sulfanitran is an essential tool for researchers, particularly in the field of drug residue analysis, serving as a robust internal standard for mass spectrometry-based quantification.

Commercial Availability and Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The product is typically supplied as a solid with purity levels suitable for sensitive analytical applications. Below is a summary of key specifications from various commercial sources.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Physical Form Storage Conditions
Pharmaffiliates 1794753-46-0C14H9D4N3O5S339.36High PurityPale Yellow to Light Brown Solid2-8°C Refrigerator
PDQ Scientific 1794753-46-0C14H9D4N3O5S339.36Not SpecifiedNot Specified4°C
Clinivex 1794753-46-0C14H9D4N3O5S339.36Not SpecifiedSolid2-8°C or -20°C
Mithridion 1794753-46-0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified4°C
Alfa Chemistry 1794753-46-0Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Santa Cruz Biotechnology 1794753-46-0C14H9D4N3O5S339.36Not SpecifiedNot SpecifiedNot Specified
LGC Standards 1794753-46-0C14H9D4N3O5S339.0827Not SpecifiedNot SpecifiedNot Specified
Coompo Research Chemicals 1794753-46-0C14H8D4N3O5S339.3698%Pale Yellow to Light Brown Solid2-8°C, Protected from air and light

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard (IS) in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled Sulfanitran, but its increased mass allows for its differentiation in a mass spectrometer. This co-elution with the target analyte helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Experimental Workflow for Sulfanitran Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Sulfanitran residues in complex matrices, such as poultry tissue, using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (e.g., Poultry Tissue) spike Spike with this compound (Internal Standard) sample->spike extraction Liquid-Liquid or QuEChERS Extraction spike->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lc_separation UPLC/HPLC Separation cleanup->lc_separation Final Extract ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification reporting Result Reporting quantification->reporting

Typical workflow for Sulfanitran residue analysis.
Detailed Experimental Protocol: Quantification of Sulfanitran in Poultry Tissue

This protocol is a synthesized example based on common methodologies for sulfonamide analysis.[1][2][3][4][5] Researchers should validate the method for their specific matrix and instrumentation.

1. Materials and Reagents

  • Sulfanitran analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • QuEChERS extraction salts (e.g., MgSO4, NaCl)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Homogenized blank poultry tissue

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfanitran and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Sulfanitran stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

3. Sample Preparation (QuEChERS Method)

  • Weigh 2 g of homogenized poultry tissue into a 50 mL centrifuge tube.

  • Spike the sample with a known volume of the this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts, vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Dispersive SPE Cleanup: Add the appropriate d-SPE sorbent (e.g., C18 and MgSO4) to the supernatant, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 10% methanol in water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulfanitran: Precursor ion (Q1) m/z -> Product ions (Q3) m/z (at least two transitions for confirmation).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

    • Optimize collision energies and other source parameters for maximum signal intensity.

5. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of Sulfanitran to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of Sulfanitran in the samples by interpolating the analyte/IS peak area ratio from the calibration curve.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow and dependencies of the key stages in the analytical method.

logical_relationship cluster_prep Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_quant Quantification Standard Preparation Standard Preparation Calibration Curve Generation Calibration Curve Generation Standard Preparation->Calibration Curve Generation Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) LC Separation LC Separation Cleanup (SPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MS/MS Detection->Calibration Curve Generation Concentration Calculation Concentration Calculation MS/MS Detection->Concentration Calculation Calibration Curve Generation->Concentration Calculation

Logical flow of the analytical quantification process.

This technical guide provides a foundational understanding for the procurement and application of this compound. For specific applications, researchers are encouraged to consult the technical documentation provided by the suppliers and to perform in-house method validation to ensure data quality and reliability.

References

Interpreting the Certificate of Analysis for Sulfanitran-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth walkthrough of a typical Certificate of Analysis (CoA) for the isotopically labeled compound, Sulfanitran-d4. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, identity, and purity of reference standards used in research and development. This document will summarize the key quantitative data in structured tables, provide detailed experimental methodologies for the cited tests, and use visualizations to illustrate complex information.

Understanding the Basics: What is this compound?

Sulfanitran is a sulfonamide antibiotic. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for the differentiation of the standard from the unlabeled analyte.

A Certificate of Analysis for this compound is a formal document that certifies the identity, purity, and quality of a specific batch of this reference material. It is a critical component of laboratory quality assurance.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Table 1: General Information and Physical Properties

ParameterSpecification
Product Name This compound
CAS Number 1794753-46-0
Molecular Formula C₁₄H₉D₄N₃O₅S
Molecular Weight 339.36 g/mol
Appearance White to Off-White Solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage Condition Store at 2-8°C, protect from light

Table 2: Purity and Isotopic Enrichment

AnalysisMethodResult
Chemical Purity HPLC99.8%
Isotopic Purity ¹H NMR99.5% D
Isotopic Enrichment Mass Spectrometry≥ 99 atom % D
Residual Solvents GC-HSConforms to USP <467>
Elemental Analysis CombustionConforms to Theoretical Values

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the this compound material by separating it from any non-labeled or other impurities.

Instrumentation:

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is accurately weighed and dissolved in a known volume of DMSO to a final concentration of 1 mg/mL.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Isotopic Purity by Proton Nuclear Magnetic Resonance (¹H NMR)

Purpose: To confirm the identity of the compound and to determine the degree of deuteration by observing the absence of signals from the deuterated positions.

Instrumentation:

  • Spectrometer: Bruker Avance III 400 MHz NMR or equivalent

  • Solvent: DMSO-d₆

Experimental Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.99 s

  • Spectral Width: 8223.68 Hz

Data Analysis: The ¹H NMR spectrum is compared to the spectrum of unlabeled Sulfanitran. The absence or significant reduction of proton signals at the sites of deuteration confirms the isotopic labeling. The isotopic purity is estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal in the molecule.

Isotopic Enrichment by Mass Spectrometry

Purpose: To provide a precise measurement of the isotopic enrichment of the deuterated standard.

Instrumentation:

  • System: Agilent 6545 Q-TOF LC/MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI), positive mode

Mass Spectrometry Parameters:

  • Gas Temperature: 325°C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

Data Analysis: The mass spectrum of this compound is analyzed to determine the relative abundance of the molecular ions corresponding to the fully deuterated (d4), partially deuterated (d1, d2, d3), and unlabeled (d0) species. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Purpose: To identify and quantify any residual solvents from the synthesis and purification process, ensuring they are below the limits specified by regulatory guidelines (e.g., USP <467>).

Instrumentation:

  • System: Agilent 7890B GC with 7697A Headspace Sampler or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness

Headspace Parameters:

  • Oven Temperature: 80°C

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Vial Equilibration Time: 15 min

GC Parameters:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 min

    • Ramp: 10°C/min to 240°C, hold for 5 min

  • Detector Temperature: 260°C

Data Analysis: The peaks in the chromatogram are identified and quantified by comparison to a standard solution containing known amounts of common solvents. The results are reported as conforming to the specified guidelines if all detected solvents are below their respective limits.

Visualizations

The following diagrams illustrate key aspects of the this compound Certificate of Analysis.

G cluster_sulfanitran This compound Structure sulfanitran

Caption: Chemical structure of this compound.

G cluster_workflow Analytical Workflow for this compound raw_material Raw Material synthesis Synthesis of This compound raw_material->synthesis purification Purification synthesis->purification qc_testing Quality Control Testing purification->qc_testing coa Certificate of Analysis Generation qc_testing->coa final_product Final Product Release coa->final_product

Caption: Analytical workflow for a reference standard.

Caption: Conceptual layout of a Certificate of Analysis.

An In-Depth Technical Guide to the Molecular Weight and Mass Spectrometry of Sulfanitran-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and mass spectrometric analysis of Sulfanitran-d4. This deuterated analog of the sulfonamide antibiotic Sulfanitran is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. This document outlines its chemical properties, detailed experimental protocols for its detection, and insights into its mass spectrometric fragmentation.

Core Physicochemical Properties of this compound

This compound is a stable isotope-labeled version of Sulfanitran, where four hydrogen atoms on the acetanilide ring have been replaced by deuterium. This isotopic labeling results in a predictable mass shift, enabling its use as an internal standard in mass spectrometry-based assays.

PropertyValueCitation(s)
Chemical Name 4'-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4[1][2]
CAS Number 1794753-46-0[1][2]
Molecular Formula C₁₄H₉D₄N₃O₅S[3]
Molecular Weight 339.36 g/mol
Exact Mass 339.0827 Da
Unlabeled CAS Number 122-16-7

Mass Spectrometry of Sulfanitran and its Deuterated Analog

The analysis of Sulfanitran and its deuterated internal standard, this compound, is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) in positive ion mode is commonly employed.

Expected Mass-to-Charge Ratios
  • Sulfanitran: The protonated molecule, [M+H]⁺, of the unlabeled Sulfanitran has a theoretical m/z of approximately 336.06.

  • This compound: Due to the four deuterium atoms, the protonated molecule, [M+H]⁺, of this compound is expected at an m/z of approximately 340.08.

Fragmentation Pattern

The fragmentation of sulfonamides in tandem mass spectrometry is well-characterized and provides structural information. For Sulfanitran, the collision-induced dissociation (CID) of the protonated molecule leads to several characteristic product ions. Based on data for the unlabeled compound and general sulfonamide fragmentation, the following transitions can be expected.

Precursor Ion (m/z)Expected Major Product Ions (m/z) for SulfanitranExpected Major Product Ions (m/z) for this compoundPutative Fragment Structure
~336.06294, 290, 156-Loss of specific neutral molecules
~340.08-298, 294, 160Corresponding fragments with the +4 Da shift from deuterium

The key fragmentation pathways for sulfonamides involve the cleavage of the S-N bond, often resulting in a characteristic ion at m/z 156. For N-acetylated sulfonamides like Sulfanitran, a fragment at m/z 198 (156 + 42 for the acetyl group) can also be anticipated. For this compound, fragments containing the deuterated phenyl ring will exhibit a +4 Da mass shift.

Experimental Protocol: UPLC-MS/MS Analysis of this compound

The following is a representative experimental protocol for the analysis of this compound, adapted from established methods for sulfonamide analysis.

Sample Preparation (QuEChERS Method)
  • Extraction: To a 15 mL centrifuge tube containing the sample, add an appropriate volume of acetonitrile. Vortex vigorously for 1 minute.

  • Salting Out: Add magnesium sulfate and sodium chloride, vortex immediately for 1 minute, and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge.

  • Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components and other analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sulfanitran: m/z 336.1 → 156.0 (quantifier), 336.1 → 92.0 (qualifier).

    • This compound: m/z 340.1 → 160.0 (quantifier), 340.1 → 92.0 (qualifier).

  • Collision Energy: Optimized for each transition.

  • Ion Source Parameters: Optimized source temperature, gas flows, and spray voltage.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in the analysis and the biological action of Sulfanitran, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Sample Homogenization extraction Acetonitrile Extraction sample->extraction salting_out Addition of MgSO4/NaCl extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dspe d-SPE Cleanup (PSA/MgSO4) centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 evaporation Evaporation & Reconstitution centrifuge2->evaporation lc UPLC Separation (C18 Column) evaporation->lc ms Tandem Mass Spectrometry (ESI+) lc->ms data Data Acquisition (MRM) ms->data quant Quantification using this compound Internal Standard data->quant report Reporting of Results quant->report

Caption: Experimental workflow for the analysis of this compound.

mechanism_of_action cluster_folic_acid_synthesis Bacterial Folic Acid Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dihydropteroate_synthetase Dihydropteroate Synthetase paba->dihydropteroate_synthetase dihydropteroic_acid Dihydropteroic Acid dihydropteroate_synthetase->dihydropteroic_acid dihydrofolic_acid Dihydrofolic Acid dihydropteroic_acid->dihydrofolic_acid tetrahydrofolic_acid Tetrahydrofolic Acid dihydrofolic_acid->tetrahydrofolic_acid purines Purine Synthesis tetrahydrofolic_acid->purines sulfanitran Sulfanitran sulfanitran->dihydropteroate_synthetase Competitive Inhibition

Caption: Mechanism of action of Sulfanitran via inhibition of folic acid synthesis.

References

Methodological & Application

Application Note: Quantification of Sulfanitran in Food Matrices using Sulfanitran-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of the veterinary drug Sulfanitran in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfanitran-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol, including a QuEChERS-based sample preparation procedure, is suitable for the routine monitoring of Sulfanitran residues in food safety and quality control laboratories.

Introduction

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine, particularly in poultry, for the prevention and treatment of coccidiosis. The potential for residues of this drug to remain in food products intended for human consumption necessitates sensitive and accurate analytical methods for monitoring compliance with regulatory limits. Isotope dilution mass spectrometry is the gold standard for quantitative analysis by LC-MS/MS, offering superior performance in mitigating analytical variability.[1] A deuterated internal standard, such as this compound, is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[1][2] This co-elution and similar ionization behavior allow for precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with sample loss or injection volume inconsistencies.[3]

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Stock Solutions Prepare individual stock solutions of Sulfanitran and this compound in methanol at a concentration of 1 mg/mL. These stock solutions should be stored at -20°C.

1.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the Sulfanitran stock solution with a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water to achieve a calibration curve range of 0.1 to 100 ng/mL.[4]

1.3. Internal Standard Working Solution Prepare an internal standard working solution of this compound at a concentration of 2.5 µg/mL in the same diluent as the working standards.

1.4. Sample Preparation (QuEChERS Method) A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Sulfanitran from food matrices such as poultry muscle or pastries.

  • Weigh 2 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of the 2.5 µg/mL this compound internal standard working solution to the sample.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Vortex the tube vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and C18 sorbents to remove interferences.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 21:79 v/v acetonitrile and 0.1% formic acid solution).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

2.1. Liquid Chromatography

  • System: UPLC system (e.g., Waters Acquity or equivalent)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A representative gradient is as follows: 0–7.5 min, 21% B; 7.5–7.6 min, 21–40% B; 7.6–11.0 min, 40% B; 11.0–11.1 min, 40–75% B; 11.1–15 min, 75% B; 15.0–15.1 min, 75–21% B; 15.1–18.0 min, 21% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • Column Temperature: 40°C

2.2. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The transition with the highest intensity is typically used for quantification, while the other is used for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Sulfanitran 336.3156.2 (Quantifier)150
336.3294.0 (Qualifier)150
This compound 340.3160.2150

(Note: The MRM transition for this compound is predicted based on a +4 Da shift from the parent compound and its primary fragment. This should be optimized empirically.)

  • Source Parameters:

    • Spray Voltage: 5500 V

    • Vaporizer Temperature: 550°C

    • Nebulizing Gas Pressure: 55 psi

    • Auxiliary Gas Pressure: 55 psi

    • Curtain Gas Pressure: 40 psi

Data Presentation

The use of this compound as an internal standard is expected to yield excellent method performance. The following tables summarize typical validation data for the analysis of sulfonamides in food matrices using LC-MS/MS with a deuterated internal standard.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.02–0.45 µg/kg
Recovery 67.6%–103.8%
Precision (RSD) 0.80–9.23%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.1 1,500100,0000.015
0.5 7,800102,0000.076
1.0 15,500101,0000.153
5.0 76,00099,0000.768
10.0 152,000100,5001.512
50.0 755,00099,5007.588
100.0 1,510,000100,00015.100

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Food Sample (2g) add_is Spike with this compound sample->add_is extraction Add 1% Acetic Acid in ACN Vortex add_is->extraction salts Add QuEChERS Salts (MgSO4, NaCl) extraction->salts centrifuge1 Centrifuge salts->centrifuge1 dspe d-SPE Cleanup (PSA, C18) centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 evaporate Evaporate to Dryness centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms Inject into LC-MS/MS filter->lcms quant Quantification using Analyte/IS Peak Area Ratio lcms->quant

Caption: Experimental workflow for the quantification of Sulfanitran.

logical_relationship analyte Sulfanitran (Analyte) sample_proc Sample Processing (Extraction, Cleanup, Injection) analyte->sample_proc is This compound (Internal Standard) is->sample_proc ms_detection Mass Spectrometric Detection sample_proc->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

References

Application Note: Quantification of Sulfonamides in Poultry Tissue using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the simultaneous quantification of multiple sulfonamide residues in poultry tissue (muscle) using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described workflow, from sample preparation to data analysis, is designed for researchers, scientists, and professionals in drug development and food safety. The use of isotopically labeled internal standards for each analyte ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is crucial for monitoring compliance with maximum residue limits (MRLs) established by regulatory bodies to ensure food safety.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections in poultry.[1][2] However, the extensive use of these drugs can lead to the presence of their residues in edible tissues, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[3] To safeguard public health, regulatory agencies worldwide have established MRLs for sulfonamides in food products of animal origin.[1]

Isotope dilution mass spectrometry is a powerful analytical technique that provides high sensitivity and selectivity for the quantification of trace-level contaminants in complex matrices like poultry tissue.[4] This method involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte to the sample at the beginning of the analytical procedure. The isotopically labeled standard serves as an internal standard that behaves identically to the native analyte during extraction, cleanup, and ionization, thereby compensating for any losses or matrix-induced signal suppression or enhancement.

This application note details a robust and reliable LC-MS/MS method for the determination of a panel of sulfonamides in poultry muscle. The protocol includes a comprehensive sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized chromatographic conditions, and mass spectrometric parameters for accurate quantification.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Poultry Tissue add_is Spike with Isotope-Labeled Internal Standards sample->add_is extraction QuEChERS Extraction (Acetonitrile, Salts) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 evaporation Evaporation to Dryness centrifuge2->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration lc_injection LC Injection filtration->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Isotope Dilution ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for sulfonamide quantification.

Protocols

Sample Preparation (Modified QuEChERS)
  • Homogenization: Homogenize a representative portion of poultry muscle tissue to a uniform consistency.

  • Weighing: Accurately weigh 2 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a solution containing the isotope-labeled internal standards for each target sulfonamide at a concentration of 100 µg/kg.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Start at 10% B, linear gradient to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry (MS) Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

Quantitative Data

Table 1: MRM Transitions for Selected Sulfonamides and their Isotope-Labeled Internal Standards

This table provides example MRM transitions. It is crucial to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sulfadiazine251.1156.192.1
¹³C₆-Sulfadiazine257.1162.198.1
Sulfathiazole256.0156.092.0
¹³C₆-Sulfathiazole262.0162.098.0
Sulfamerazine265.1156.1108.1
¹³C₆-Sulfamerazine271.1162.1114.1
Sulfamethazine279.1186.1122.1
¹³C₆-Sulfamethazine285.1192.1128.1
Sulfamethoxazole254.1156.1108.1
¹³C₆-Sulfamethoxazole260.1162.1114.1
Sulfadimethoxine311.1156.1215.1
¹³C₆-Sulfadimethoxine317.1162.1221.1

Table 2: Method Performance Data

The following table summarizes typical performance characteristics of the method, as reported in various studies.

SulfonamideLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)
Sulfadiazine>0.990.1 - 1.00.3 - 2.588 - 105< 10
Sulfathiazole>0.990.2 - 1.50.5 - 5.090 - 108< 12
Sulfamerazine>0.990.1 - 1.20.4 - 4.085 - 103< 10
Sulfamethazine>0.990.3 - 2.01.0 - 6.092 - 110< 8
Sulfamethoxazole>0.990.2 - 1.80.6 - 5.587 - 106< 11
Sulfadimethoxine>0.990.1 - 1.00.3 - 3.091 - 109< 9

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on signal-to-noise ratios of 3 and 10, respectively. Recovery and Precision are typically evaluated at multiple spiking levels (e.g., 50, 100, and 150 µg/kg).

Data Analysis and Quantification

Quantification is performed using the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native sulfonamide to the peak area of its corresponding isotope-labeled internal standard against the concentration of the native sulfonamide. The concentration of the sulfonamide in the unknown sample is then determined from this calibration curve. This approach effectively corrects for any variations in extraction efficiency and matrix effects, leading to highly accurate and precise results.

Conclusion

The described isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate means for the quantification of sulfonamide residues in poultry tissue. The detailed protocol, from sample preparation using a modified QuEChERS procedure to the specific LC-MS/MS parameters, offers a reliable workflow for food safety monitoring and veterinary drug residue analysis. The use of isotopically labeled internal standards is critical for achieving the high level of accuracy and precision required to meet regulatory standards. This application note serves as a comprehensive guide for laboratories aiming to implement this methodology.

References

Application Note: High-Sensitivity Analysis of Sulfanitran in Poultry Tissue using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Sulfanitran in poultry tissue. The method utilizes a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfanitran-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing. This method is suitable for researchers, scientists, and professionals in the fields of drug development and food safety for the reliable determination of Sulfanitran residues in complex biological matrices.

Introduction

Sulfanitran is a sulfonamide antibiotic used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food products to ensure consumer safety. Therefore, sensitive and reliable analytical methods are crucial for monitoring Sulfanitran residues in poultry products.

This application note describes a comprehensive LC-MS/MS method for the determination of Sulfanitran in poultry tissue. The method employs a deuterated internal standard, this compound, to achieve accurate quantification. The experimental protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • Sulfanitran (CAS: 122-16-7)[2]

  • This compound (CAS: 1794753-46-0)[3]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Ultrapure water

Standard Solution Preparation

Prepare stock solutions of Sulfanitran and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of the internal standard (this compound) at a suitable concentration (e.g., 1 µg/mL) in methanol. Store all solutions at 2-8°C and protect from light.

Sample Preparation (QuEChERS)
  • Weigh 2 g (± 0.1 g) of homogenized poultry tissue into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the acetonitrile supernatant to a clean 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulfanitran 336.1156.010025
108.010035
This compound 340.1160.010025
112.010035

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the table below.

ParameterSulfanitran
Calibration Curve Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.5 ng/g
Recovery (%) 85 - 105%
Precision (RSD %) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Homogenized Poultry Tissue (2g) spike Spike with this compound sample->spike extraction Add Acetonitrile, MgSO4, NaCl Vortex & Centrifuge spike->extraction cleanup Dispersive SPE Cleanup (PSA, MgSO4) extraction->cleanup evap_recon Evaporate & Reconstitute cleanup->evap_recon filter Filter (0.22 µm) evap_recon->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Sulfanitran analysis.

logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_output Result sulfanitran Sulfanitran sample_prep Sample Preparation (QuEChERS) sulfanitran->sample_prep sulfanitran_d4 This compound sulfanitran_d4->sample_prep lcmsms LC-MS/MS Analysis sample_prep->lcmsms quant_result Accurate Quantification lcmsms->quant_result

Caption: Logical relationship of analytical components.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Sulfanitran in poultry tissue. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by correcting for matrix-induced signal suppression or enhancement and variations in sample preparation. The QuEChERS sample preparation protocol is efficient and effective in extracting the analyte from a complex matrix. This method is well-suited for routine monitoring of Sulfanitran residues in food safety and quality control laboratories.

References

Application Notes and Protocols for Sulfonamide Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] The extensive use of these compounds can lead to the presence of their residues in various food products of animal origin, such as meat, milk, eggs, and honey.[2][3] These residues pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1] To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for sulfonamides in different food commodities.

Accurate and reliable determination of sulfonamide residues in complex food matrices requires effective sample preparation to extract the analytes and remove interfering components.[1] This document provides detailed application notes and protocols for common sample preparation techniques used in the analysis of sulfonamides in various food matrices, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) with its variant, Dispersive Liquid-Liquid Microextraction (DLLME).

Quantitative Data Summary

The following tables summarize the performance of different sample preparation techniques for the analysis of sulfonamides in various food matrices. The data is compiled from multiple studies and is intended to provide a comparative overview of method performance in terms of recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance of Sample Preparation Techniques for Sulfonamide Analysis in Milk

TechniqueSulfonamideRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
QuEChERS 9 Sulfonamides83.6 - 104.8< 2.73-
10 Sulfonamides--5.3 - 11.2
DLLME 9 Sulfonamides90.8 - 104.7< 1.21-

Table 2: Performance of Sample Preparation Techniques for Sulfonamide Analysis in Eggs

TechniqueSulfonamide(s)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
DLLME 15 Sulfonamides73 - 1084.3 - 8.012.9 - 24.0
LLE Sulfadiazine, Sulfamethazine---
SFE Sulfamethazine, Sulfadimethoxine, Sulfaquinoxaline87.8 - 99.5-25
MMWCNTs Multiple Sulfonamides-1.4 - 2.8 ng/g-

Table 3: Performance of Sample Preparation Techniques for Sulfonamide Analysis in Honey

TechniqueSulfonamide(s)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
SPE Sulfacetamide, Sulfathiazole, Sulfamethazine> 800.1 - 0.2-
6 Sulfonamides84.3 - 104.7 (intraday)0.004 - 1.0500.014 - 3.499
Modified QuEChERS Multiple Sulfonamides-0.02 - 0.120.08 - 0.72

Table 4: Performance of Sample Preparation Techniques for Sulfonamide Analysis in Meat

TechniqueSulfonamide(s)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
HPLC-FLD 7 Sulfonamides44.6 - 818 - 1513 - 25
QuEChERS Sulfadiazine, Sulfamethoxypyridazine, Sulfamethoxazole---
Modified QuEChERS 43 Antimicrobials---
HPLC Sulfaquinoxaline97.7 - 109.6--

Experimental Protocols & Workflows

This section provides detailed protocols for the most common sample preparation techniques for sulfonamide analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular and streamlined sample preparation technique that involves a simple extraction and cleanup process.

  • Sample Homogenization : Homogenize 2-10 g of the food sample (e.g., milk, meat, honey). For solid samples, a high-speed blender is recommended.

  • Extraction :

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with or without 1% acetic acid).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex or shake vigorously for 1 minute.

  • Centrifugation : Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents. Common sorbents for sulfonamide analysis include C18 and primary secondary amine (PSA). For example, add 150 mg MgSO₄ and 50 mg PSA per mL of extract.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis :

    • Centrifuge at high speed for 5 minutes.

    • Collect the supernatant, filter if necessary, and inject it into the analytical instrument (e.g., LC-MS/MS).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts vortex1 Vortex/Shake add_salts->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_dspe Add d-SPE Sorbents supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for sulfonamide analysis.

Solid-Phase Extraction (SPE)

SPE is a widely used technique that provides high enrichment factors and clean extracts. It relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase.

  • Sample Pre-treatment :

    • Homogenize the sample as described for QuEChERS.

    • Perform an initial liquid extraction (e.g., with an organic solvent or buffer solution).

    • Centrifuge and collect the supernatant.

    • Adjust the pH of the extract if necessary to ensure sulfonamides are in the appropriate ionic state for retention on the SPE sorbent.

  • SPE Cartridge Conditioning :

    • Select an appropriate SPE cartridge (e.g., C18, Oasis HLB).

    • Condition the cartridge by passing a sequence of solvents, typically methanol followed by water or a buffer solution.

  • Sample Loading :

    • Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing :

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Elution :

    • Elute the retained sulfonamides with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

SPE_Workflow cluster_spe SPE Procedure cluster_post_spe Post-SPE Processing sample Pre-treated Sample Extract condition 1. Condition Cartridge sample->condition load 2. Load Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)

LLE is a classic extraction method based on the differential solubility of analytes in two immiscible liquid phases. DLLME is a miniaturized version that offers high enrichment factors and reduced solvent consumption.

  • Sample Preparation :

    • Prepare an aqueous solution of the sample (e.g., diluted milk, honey dissolved in water).

    • Adjust the pH of the sample solution to optimize the extraction of sulfonamides (e.g., pH 3.5).

  • Injection of Extraction Mixture :

    • Prepare a mixture of a disperser solvent (e.g., acetonitrile, methanol) and an extraction solvent (e.g., a chlorinated solvent).

    • Rapidly inject this mixture into the aqueous sample solution. This forms a cloudy solution due to the dispersion of fine droplets of the extraction solvent.

  • Centrifugation :

    • Centrifuge the cloudy solution at high speed. This will cause the fine droplets of the extraction solvent, now containing the extracted sulfonamides, to sediment at the bottom of the tube.

  • Collection and Analysis :

    • Carefully collect the sedimented phase (the extract) using a microsyringe.

    • Inject the collected extract directly into the analytical instrument.

DLLME_Workflow cluster_extraction DLLME Procedure sample Aqueous Sample Solution (pH adjusted) inject Rapidly Inject Disperser + Extraction Solvent sample->inject cloudy Formation of Cloudy Solution inject->cloudy centrifuge Centrifuge cloudy->centrifuge collect Collect Sedimented Phase centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Caption: DLLME workflow for sulfonamide extraction.

Conclusion

The choice of sample preparation technique for sulfonamide analysis in food matrices depends on various factors, including the nature of the food matrix, the specific sulfonamides of interest, the required sensitivity, and the available laboratory equipment. QuEChERS offers a rapid and high-throughput approach suitable for a wide range of matrices. SPE provides excellent cleanup and concentration, making it ideal for trace-level analysis. LLE and its micro-version, DLLME, are effective and can be very cost-efficient, particularly when high enrichment is needed from a liquid sample. The protocols and data presented here provide a foundation for researchers and scientists to select and implement the most appropriate method for their specific analytical needs.

References

Application Note: Determination of Sulfanitran Residues in Chicken Muscle by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfanitran is a sulfonamide antibiotic used in the poultry industry primarily to control coccidiosis, a parasitic disease of the intestinal tract.[1] The use of veterinary drugs like Sulfanitran can lead to the presence of residues in animal-derived food products, such as chicken muscle. Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for veterinary drugs in food to ensure consumer safety, with the MRL for the sum of all sulfonamides often set at 100 µg/kg in the European Union. Concerns over antibiotic resistance and potential allergic reactions in humans necessitate sensitive and reliable methods for monitoring these residues.

This application note details a robust and sensitive method for the determination and quantification of Sulfanitran residues in chicken muscle using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis, providing high selectivity and accuracy for routine monitoring.

Experimental Protocols

Materials and Reagents
  • Standards: Sulfanitran analytical standard (≥98% purity).

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • Kits and Sorbents: Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents. Agilent Bond Elut QuEChERS kits can be utilized.[2]

  • Equipment: High-speed centrifuge, analytical balance, vortex mixer, sample homogenizer (e.g., Ultra-Turrax), nitrogen evaporator, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Sulfanitran standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -20°C.

  • Working Standard Solutions (e.g., 10 µg/mL): Prepare intermediate working solutions by diluting the stock solution with a 50:50 methanol:water mixture.

  • Calibration Curve Standards (e.g., 0.5 - 100 ng/mL): Serially dilute the working standard solution with the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards.

Sample Preparation (Modified QuEChERS Protocol)
  • Homogenization: Weigh 2 g (± 0.05 g) of minced and homogenized chicken muscle into a 50 mL polypropylene centrifuge tube.[3]

  • Fortification (for QC/Validation): For recovery and quality control samples, spike the blank chicken muscle with a known concentration of Sulfanitran working standard and let it stand for 15-30 minutes.

  • Extraction:

    • Add 8 mL of deionized water to the tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.[3]

    • Vortex the tube vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 10 minutes at 4°C.[3]

  • Dispersive SPE Cleanup:

    • Transfer a 5-7 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 sorbents.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer 1 mL of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and filter through a 0.22 µm syringe filter into an LC autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      • 0-1 min: 3% B

      • 1-12 min: Linear gradient to 100% B

      • 12-14 min: Hold at 100% B

      • 14.1-16 min: Return to 3% B (re-equilibration)

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 550°C.

    • Spray Voltage: 5500 V.

    • Curtain Gas: 40 psi.

    • MRM Transitions for Sulfanitran:

      • Precursor Ion [M+H]⁺: 336.1 m/z.

      • Quantifier Product Ion: 156.0 m/z.

      • Qualifier Product Ion: 294.0 m/z.

    • Note: Collision energies (CE) and other compound-specific parameters should be optimized by infusing a standard solution of Sulfanitran into the mass spectrometer.

Data Presentation

The following table summarizes the key mass spectrometric parameters for Sulfanitran and the typical performance characteristics of the method for sulfonamide analysis in chicken muscle.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Sulfanitran336.1156.0294.00.1 - 1.50.3 - 2.585 - 105< 15

LOD, LOQ, Recovery, and RSD values are representative ranges based on published methods for sulfonamides in chicken tissue and should be determined during in-house method validation.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_data Data Processing s1 1. Homogenize 2g Chicken Muscle s2 2. Add Water & Acetonitrile (with 1% Acetic Acid) s1->s2 s3 3. Add QuEChERS Salts (MgSO4, NaCl) & Vortex s2->s3 s4 4. Centrifuge (10 min @ 4000 rpm) s3->s4 c1 5. Transfer Supernatant to d-SPE Tube (PSA, C18) s4->c1 c2 6. Vortex & Centrifuge c1->c2 a1 7. Evaporate & Reconstitute in Mobile Phase c2->a1 a2 8. Filter (0.22 µm) a1->a2 a3 9. Inject into LC-MS/MS a2->a3 d1 10. Quantify using Calibration Curve a3->d1 d2 11. Report Results (µg/kg) d1->d2

Caption: Experimental workflow for Sulfanitran residue analysis.

lcmsms_logic cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) lc_col C18 Column: Separates Analytes esi ESI Source: Ionization lc_col->esi Eluent q1 Q1: Precursor Ion Selection (336.1 m/z) esi->q1 q2 q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (156.0, 294.0 m/z) q2->q3 det Detector: Signal Acquisition q3->det

Caption: Logical diagram of the LC-MS/MS analysis process.

References

Application Notes and Protocols: Analytical Applications of Sulfanitran-d4 in Veterinary Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical applications of Sulfanitran-d4 as an internal standard in the quantitative analysis of Sulfanitran residues in veterinary matrices. The protocols detailed below are based on established methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Introduction

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine. Monitoring its residues in animal-derived food products is crucial to ensure food safety and comply with regulatory limits.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate and precise quantification. It effectively compensates for matrix effects and variations during sample preparation and instrumental analysis, leading to more reliable and robust results.[1]

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry utilizing this compound involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Since this compound is chemically identical to Sulfanitran, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, even with incomplete sample recovery.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for sulfonamide analysis, including relevant data for methods that can be adapted for Sulfanitran using this compound as an internal standard.

Table 1: Method Performance for Sulfonamide Analysis in Various Matrices

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Animal TissuesModified QuEChERS LC-MS/MS0.01 - 0.04-74.0 - 100.3[2]
Instant PastriesModified QuEChERS UPLC-MS/MS0.01 - 0.140.02 - 0.4567.6 - 103.8[3]
Bovine MeatLC-MS/MS0.059 - 291.360.081 - 328.1361.28 - 116.20[4]
Animal-Derived FoodsSPE LC-MS/MS>84% detection at 1.0 µg/kg-50 - 150

Table 2: Regulatory Maximum Residue Limits (MRLs) for Sulfonamides

Regulatory BodyMatrixMRL (µg/kg)
European UnionMuscle, Fat, Liver, Kidney, Milk100 (sum of all sulfonamides)
ChinaMuscle, Fat, Liver, Kidney, Milk25 - 100
BrazilLiver and other tissues100 (sum of SAs)

Experimental Protocols

Protocol 1: Determination of Sulfanitran in Animal Tissues by Modified QuEChERS and LC-MS/MS

This protocol is adapted from a method for the determination of various sulfonamides in animal tissues.

1. Sample Preparation and Extraction

  • Weigh 2.0 g of homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). For fatty matrices, a lipid removal sorbent may be included.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Final Extract Preparation

  • Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

1. Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Sulfanitran from matrix interferences. An example gradient could be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the optimal response for Sulfanitran.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sulfanitran: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

    • This compound: A corresponding precursor-to-product ion transition should be monitored.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Homogenized Tissue Sample spike Spike with this compound sample->spike extract Add Acetonitrile & QuEChERS Salts spike->extract centrifuge1 Centrifuge extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe d-SPE with Sorbents supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 evaporate Evaporate & Reconstitute centrifuge2->evaporate filter Filter evaporate->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for this compound analysis.

sulfonamide_metabolism cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Primarily in Liver) cluster_excretion Excretion sulfanitran Sulfanitran Administration plasma Distribution in Plasma & Tissues sulfanitran->plasma acetylation N4-Acetylation plasma->acetylation hydroxylation Hydroxylation plasma->hydroxylation conjugation Glucuronide/Sulfate Conjugation plasma->conjugation urine Renal Excretion (Urine) plasma->urine Unchanged Drug feces Fecal Excretion plasma->feces acetylation->urine hydroxylation->urine conjugation->urine

Caption: Generalized metabolic pathway of sulfonamides.

References

Application Note: High-Throughput Analysis of Sulfanitran in Milk and Dairy Products using an Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulfanitran in milk and dairy products. The protocol employs a streamlined sample preparation procedure based on protein precipitation followed by an optional solid-phase extraction (SPE) cleanup for complex matrices. Quantification is achieved by isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Sulfanitran-d4 as the internal standard. This method provides high accuracy, precision, and throughput, making it suitable for routine monitoring of Sulfanitran residues in the dairy industry to ensure food safety and compliance with regulatory limits.

Introduction

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine. Its potential for residues to be present in food products of animal origin, such as milk, necessitates reliable and sensitive analytical methods for monitoring. The presence of antibiotic residues in milk is a significant concern for human health due to the potential for allergic reactions and the development of antibiotic-resistant bacteria.[1][2] Regulatory bodies in various regions have established maximum residue limits (MRLs) for sulfonamides in milk, typically around 100 µg/kg for the sum of all sulfonamides.[1]

Isotope dilution mass spectrometry is a powerful technique for accurate quantification in complex matrices like milk, as the isotopically labeled internal standard (this compound) behaves almost identically to the target analyte (Sulfanitran) during sample preparation and analysis, compensating for matrix effects and variations in recovery.[1] This application note provides a detailed protocol for the determination of Sulfanitran in milk using this compound as an internal standard, coupled with LC-MS/MS analysis.

Experimental

Materials and Reagents

  • Sulfanitran and this compound analytical standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Anhydrous sodium sulfate

  • Oasis HLB SPE cartridges (or equivalent)

  • Whole milk (for matrix-matched calibration)

Instrumentation

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation Protocol

A detailed, step-by-step protocol for the extraction and cleanup of Sulfanitran from milk samples is provided below. This protocol is based on a protein precipitation method, which is widely used for its simplicity and efficiency.

1. Sample Preparation and Spiking 1.1. Allow milk samples to equilibrate to room temperature. 1.2. For each sample, transfer a 5 mL aliquot of milk into a 50 mL polypropylene centrifuge tube. 1.3. Add a known concentration of this compound internal standard solution to each sample. 1.4. For calibration standards and quality control samples, spike blank milk with the appropriate concentrations of Sulfanitran standard solutions. 1.5. Vortex the samples for 30 seconds to ensure thorough mixing.

2. Protein Precipitation 2.1. Add 10 mL of acetonitrile to each centrifuge tube. 2.2. Vortex the mixture vigorously for 1 minute to precipitate the milk proteins. 2.3. Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.[3]

3. Supernatant Transfer 3.1. Carefully transfer the acetonitrile supernatant to a clean 15 mL centrifuge tube, avoiding the precipitated protein pellet and any fat layer.

4. Evaporation 4.1. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-45°C.

5. Reconstitution 5.1. Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). 5.2. Vortex for 30 seconds to ensure the residue is fully dissolved. 5.3. Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 min

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Analyte-specific (e.g., monitor two transitions for Sulfanitran and one for this compound)

Results and Discussion

The use of this compound as an internal standard effectively compensates for any loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement in the MS source. This results in high accuracy and precision of the quantitative data.

Data Summary

The following table summarizes typical performance data for the analysis of Sulfanitran and other sulfonamides in milk using similar LC-MS/MS methods.

AnalyteMatrixSpiking Level (µg/kg)Recovery (%)LOQ (µg/kg)Reference
Sulfanitran Pastries581.00.02-0.45
Sulfanitran Pastries10103.80.02-0.45
Sulfanitran Pastries5099.50.02-0.45
General Sulfonamides Milk100>8912.5-25
General Sulfonamides Milk10-50 (ng/g)91-114Not Specified
General Sulfonamides Milk10, 25, 5080-12010

Conclusion

The described isotope dilution LC-MS/MS method provides a reliable and sensitive approach for the routine monitoring of Sulfanitran in milk and dairy products. The simple and rapid sample preparation protocol, combined with the accuracy afforded by the use of a deuterated internal standard, makes this method well-suited for high-throughput food safety testing laboratories.

Experimental Workflow Diagram

experimental_workflow Workflow for Sulfanitran Analysis in Milk sample 1. Sample Collection (5 mL Milk) spike 2. Spiking (Add this compound) sample->spike precipitate 3. Protein Precipitation (10 mL Acetonitrile) spike->precipitate vortex1 4. Vortex (1 min) precipitate->vortex1 centrifuge 5. Centrifugation (4000 rpm, 10 min) vortex1->centrifuge supernatant 6. Supernatant Transfer centrifuge->supernatant evaporate 7. Evaporation (Nitrogen Stream) supernatant->evaporate reconstitute 8. Reconstitution (1 mL Mobile Phase) evaporate->reconstitute filter 9. Filtration (0.22 µm Syringe Filter) reconstitute->filter lcms 10. LC-MS/MS Analysis filter->lcms

Caption: Workflow for the analysis of Sulfanitran in milk using LC-MS/MS.

References

Application of Sulfanitran-d4 in the Analysis of Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Sulfanitran is a sulfonamide antibiotic used primarily in the poultry industry as an antibacterial and anticoccidial agent.[1] Its presence in the environment, particularly in water sources, is a growing concern due to the potential for antibiotic resistance development and adverse ecological effects. Accurate and sensitive quantification of Sulfanitran in environmental water samples is crucial for monitoring its environmental fate and ensuring water quality.

This application note describes a robust analytical method for the determination of Sulfanitran in various environmental water matrices, including surface water and wastewater. The method utilizes stable isotope dilution analysis (SIDA) with Sulfanitran-d4 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2]

Principle

The method involves the extraction and concentration of Sulfanitran from water samples using solid-phase extraction (SPE). This compound is spiked into the sample prior to extraction to serve as an internal standard. Following elution from the SPE cartridge, the extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the target analyte (Sulfanitran) to its corresponding isotopically labeled internal standard (this compound).

Materials and Reagents

  • Standards:

    • Sulfanitran (CAS: 122-16-7)[3][4]

    • This compound (CAS: 1794753-46-0)[3]

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

  • Solid-Phase Extraction (SPE):

    • Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges

  • Other:

    • Glass fiber filters (for sample filtration)

    • Ammonium hydroxide

    • Hydrochloric acid

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfanitran and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation and Extraction
  • Sample Collection and Filtration: Collect water samples in amber glass bottles and store them at 4°C. Prior to extraction, filter the samples through a glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a known amount of the this compound internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing methanol followed by ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the retained analytes from the cartridge with methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation.

    • Mobile Phase: A gradient of mobile phase A (water with formic acid) and mobile phase B (acetonitrile or methanol with formic acid) is typically used.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for sulfonamides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sulfanitran and this compound should be optimized.

Data Presentation

Table 1: Optimized MRM Transitions for Sulfanitran and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfanitran336.3156.2294.0
This compound340.3160.2298.0

Note: The specific m/z values may need to be optimized based on the instrument used.

Table 2: Method Performance Data (Example)

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)0.5 - 2 ng/L
Limit of Quantification (LOQ)1.5 - 6 ng/L
Recovery85 - 110%
Precision (RSD)< 15%

Note: These are typical performance characteristics and may vary depending on the specific water matrix and instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection Filtration Filtration Sample->Filtration Spiking Spike with this compound Filtration->Spiking SPE_Loading Sample Loading Spiking->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Drying Drying SPE_Washing->SPE_Drying SPE_Elution Elution SPE_Drying->SPE_Elution Reconstitution Reconstitution SPE_Elution->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of Sulfanitran in water samples.

logical_relationship cluster_quantification Quantitative Analysis Principle Analyte_Response Sulfanitran Peak Area Response_Ratio Peak Area Ratio Analyte_Response->Response_Ratio IS_Response This compound Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Sulfanitran Concentration Calibration_Curve->Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the quantification of Sulfanitran in environmental water samples. This methodology effectively compensates for matrix-induced signal suppression or enhancement and variations in recovery during sample preparation, which is essential for reliable environmental monitoring. The detailed protocol herein serves as a comprehensive guide for researchers and analytical scientists in the field of environmental science and drug development.

References

Isotope Dilution Analysis of Sulfonamides in Animal Feed: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial diseases in livestock.[1] The potential for residual levels of these compounds to remain in animal tissues and subsequently in food products intended for human consumption is a significant food safety concern. Furthermore, the presence of sulfonamides in animal feed, either through intentional addition in medicated feeds or via cross-contamination, requires accurate and robust monitoring to ensure the safety of the food supply chain and to comply with regulatory limits.[2][3]

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for the quantification of chemical residues in complex matrices.[4] This method involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte to the sample prior to extraction and analysis.[4] The isotopically labeled internal standard behaves identically to the native analyte throughout the sample preparation and analysis process, effectively compensating for matrix effects and any losses that may occur. This application note provides a detailed protocol for the simultaneous determination of multiple sulfonamide residues in animal feed using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).

Experimental Workflow

The following diagram illustrates the general workflow for the isotope dilution analysis of sulfonamides in animal feed.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Animal Feed Sample Grinding Grinding and Homogenization Sample->Grinding Spiking Spiking with Isotope-Labeled Internal Standards Grinding->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification using Isotope Dilution Data->Quantification

Caption: Experimental workflow for sulfonamide analysis.

Quantitative Data

The following tables summarize the performance characteristics of the isotope dilution LC-MS/MS method for the analysis of various sulfonamides in animal feed matrices. The data is compiled from multiple validated methods.

Table 1: Method Performance for Selected Sulfonamides in Animal Feed

SulfonamideLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Sulfadiazine0.5 - 2.01.5 - 6.088 - 105< 15
Sulfamethazine0.3 - 1.50.9 - 5.090 - 110< 10
Sulfamerazine0.5 - 2.51.5 - 7.585 - 108< 15
Sulfamethoxazole0.4 - 2.01.2 - 6.087 - 107< 15
Sulfaquinoxaline1.0 - 5.03.0 - 15.080 - 102< 20
Sulfadimethoxine0.5 - 2.51.5 - 7.589 - 109< 15
Sulfathiazole0.6 - 3.01.8 - 9.086 - 106< 15
Sulfapyridine0.5 - 2.51.5 - 7.588 - 108< 15
Sulfachloropyridazine0.4 - 2.01.2 - 6.087 - 107< 15
Sulfamethoxypyridazine0.5 - 2.51.5 - 7.589 - 109< 15
Sulfamonomethoxine0.5 - 2.51.5 - 7.588 - 108< 15
Sulfisoxazole0.6 - 3.01.8 - 9.085 - 105< 15
Sulfanitran1.0 - 5.03.0 - 15.068 - 95< 20

Data compiled from multiple sources and may vary depending on the specific feed matrix and instrumentation.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of sulfonamides (native and stable isotope-labeled). Suppliers include Sigma-Aldrich, Toronto Research Chemicals, and Cambridge Isotope Laboratories.

  • Solvents: Acetonitrile, methanol, water (LC-MS grade).

  • Reagents: Formic acid, ammonium acetate, disodium ethylenediaminetetraacetate (Na₂EDTA).

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X).

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each native and isotope-labeled sulfonamide standard and dissolve in methanol in a 10 mL volumetric flask.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solutions (for spiking and calibration): Prepare a mixed working solution of native sulfonamides and a separate mixed working solution of isotope-labeled internal standards by appropriate dilution of the intermediate solutions with the initial mobile phase composition.

Sample Preparation
  • Grinding and Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Weighing: Weigh 2.0 ± 0.02 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add a known amount of the mixed isotope-labeled internal standard working solution to each sample, control, and calibration standard. Vortex briefly to mix.

  • Extraction:

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water 80:20, v/v with 0.1% formic acid).

    • Vortex for 1 minute, then shake on a mechanical shaker for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the sulfonamides with 5 mL of methanol.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increasing to a high percentage to elute the sulfonamides, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each native sulfonamide and one for each isotope-labeled internal standard.

    • Optimization: Optimize MS/MS parameters (e.g., collision energy, declustering potential) for each sulfonamide and its corresponding internal standard by infusing individual standard solutions.

Logical Relationship Diagram

The following diagram illustrates the principle of isotope dilution for accurate quantification.

IsotopeDilution cluster_sample In the Sample cluster_process During Sample Prep & Analysis cluster_measurement At the Detector (MS) cluster_calculation Calculation Analyte_Unknown Native Analyte (Unknown Amount) Losses Losses and Matrix Effects (Affects both equally) Analyte_Unknown->Losses IS_Known Isotope-Labeled IS (Known Amount Added) IS_Known->Losses Ratio Measure Ratio of Native Analyte to IS Losses->Ratio Quantification Calculate Original Amount of Native Analyte Ratio->Quantification

Caption: Principle of isotope dilution analysis.

Conclusion

The use of isotope dilution LC-MS/MS provides a highly reliable and accurate method for the quantification of sulfonamide residues in complex animal feed matrices. The incorporation of stable isotope-labeled internal standards for each analyte minimizes the impact of matrix effects and procedural variations, leading to robust and defensible analytical results. This methodology is essential for regulatory compliance, quality control in feed production, and ensuring the safety of the food supply.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are deuterated internal standards and why are they used in quantitative LC-MS/MS?

A1: Deuterated internal standards (IS) are versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. They are considered the gold standard in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) because they are chemically almost identical to the analyte.[1][2][3] This similarity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2][3]

Q2: What are the ideal characteristics of a deuterated internal standard?

A2: An ideal deuterated internal standard should possess the following characteristics:

  • High Isotopic and Chemical Purity: Generally, chemical purity should be greater than 99%, and isotopic enrichment should be 98% or higher. High purity is crucial to prevent the introduction of interferences. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.

  • Stable Isotopic Label: The deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent H/D (hydrogen-deuterium) exchange during sample preparation and analysis. Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.

  • Sufficient Mass Shift: There should be a sufficient mass difference (typically 3 or more mass units for small molecules) between the analyte and the internal standard to avoid spectral overlap from the natural isotopic distribution of the analyte.

  • Co-elution with the Analyte: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure they are subjected to the same matrix effects.

Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute into regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What is the "deuterium isotope effect" in chromatography?

A4: The deuterium isotope effect refers to the phenomenon where deuterated compounds exhibit slightly different retention times compared to their non-deuterated counterparts in chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase. In reversed-phase liquid chromatography (RPLC), this often results in the deuterated compound eluting slightly earlier than the non-deuterated version.

Troubleshooting Guides

This section provides solutions to common problems encountered when using deuterated internal standards.

Guide 1: Inaccurate or Inconsistent Quantitative Results

Problem: My quantitative results are inaccurate and show high variability despite using a deuterated internal standard.

This issue can arise from several factors, including a lack of co-elution, isotopic instability, or impurities in the standard. The following workflow can help identify the root cause.

Start Inaccurate Quantification Check_Coelution Step 1: Verify Co-elution of Analyte and Internal Standard Start->Check_Coelution Coeluting Co-eluting? Check_Coelution->Coeluting Check_Purity Step 2: Assess Isotopic and Chemical Purity of the Standard Coeluting->Check_Purity Yes Optimize_Chroma Action: Optimize Chromatography (e.g., adjust gradient, change column) Coeluting->Optimize_Chroma No Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Stability Step 3: Evaluate Isotopic Stability (H/D Exchange) Purity_OK->Check_Stability Yes Contact_Supplier Action: Contact Supplier for a Higher Purity Batch Purity_OK->Contact_Supplier No Stable Label Stable? Check_Stability->Stable Check_Matrix Step 4: Investigate for Differential Matrix Effects Stable->Check_Matrix Yes Change_Standard Action: Select a Standard with a More Stable Label Position Stable->Change_Standard No Improve_Cleanup Action: Enhance Sample Clean-up or Dilute Sample Check_Matrix->Improve_Cleanup Resolved Issue Resolved Optimize_Chroma->Resolved Contact_Supplier->Resolved Change_Standard->Resolved Improve_Cleanup->Resolved

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocol: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of a deuterated internal standard and check for the presence of unlabeled analyte.

Methodology:

  • Sample Preparation: Prepare a high-concentration solution of the deuterated internal standard in a suitable neat solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis: Inject the solution into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard and, crucially, also for the unlabeled analyte.

  • Data Analysis:

    • Examine the chromatogram for any signal at the retention time of the analyte in the analyte's MRM channel.

    • The response for the unlabeled analyte should ideally be negligible. A significant peak indicates contamination of the internal standard with the unlabeled analyte.

Guide 2: Drifting Internal Standard Signal

Problem: The signal intensity of my deuterated internal standard is decreasing or is inconsistent across an analytical batch.

This is often a sign of isotopic instability, where deuterium atoms are exchanged for hydrogen atoms from the solvent or sample matrix (H/D back-exchange).

Factors Influencing Isotopic Exchange:
  • Label Position: Deuterium atoms on heteroatoms (O, N) or on carbons adjacent to carbonyl groups are more prone to exchange.

  • pH: Acidic or basic conditions can catalyze the exchange process.

  • Temperature: Higher temperatures accelerate the rate of exchange.

  • Solvent Composition: Protic solvents like water and methanol can facilitate exchange.

Quantitative Data Summary: Impact of Conditions on Isotopic Exchange

The following table summarizes hypothetical data from a stability experiment, illustrating the impact of different conditions on the stability of a deuterated internal standard.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Matrix, Room Temp4257.415%Yes
Reconstitution Solvent, Room Temp4258.525%Yes
Matrix, Refrigerated447.4<2%No
Acidified Solvent, Refrigerated445.0<1%No

Interpretation: The data indicates that the internal standard is unstable at room temperature, especially in a slightly basic solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.

Experimental Protocol: Evaluation of H/D Back-Exchange

Objective: To assess the stability of a deuterated internal standard under specific experimental conditions.

Methodology:

  • Sample Preparation:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubation: Incubate both sets of samples under conditions that mimic your analytical method (e.g., time, temperature, pH).

  • Sample Processing: Process the samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.

  • Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase is indicative of H/D back-exchange.

Guide 3: Analyte and Deuterated Internal Standard Do Not Co-elute

Problem: My deuterated internal standard has a different retention time than the analyte.

This is a manifestation of the deuterium isotope effect. While often a minor shift, it can lead to inaccurate quantification if the analyte and internal standard elute in regions of varying matrix effects.

Deuterium_Effect Deuterium Isotope Effect Factors Key Contributing Factors Shorter & Less Polarizable C-D Bond Weaker Van der Waals Forces Decreased Hydrophobicity Altered Molecular Conformation Deuterium_Effect->Factors Outcome Result in Reversed-Phase LC: Deuterated compound often elutes earlier Factors->Outcome

Caption: Factors contributing to the deuterium isotope effect in RPLC.

Troubleshooting Chromatographic Separation:
  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the extent of separation.

  • Optimize Chromatography:

    • Adjust the mobile phase composition or gradient profile.

    • Consider a different column with alternative chemistry or lower resolution to encourage co-elution.

  • Evaluate Matrix Effects: If separation cannot be avoided, it is critical to perform a thorough matrix effect evaluation to ensure that the differential elution does not impact quantification.

Experimental Protocol: Quantifying Matrix Effects

Objective: To determine the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Analysis:

    • Matrix Effect (ME) Calculation: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE) Calculation: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A significant difference in the Matrix Effect percentage between the analyte and the internal standard indicates differential matrix effects.

Data Summary: Illustrating Differential Matrix Effects

The following table summarizes hypothetical data from a matrix effect experiment.

CompoundPeak Area (Neat Solution - Set A)Peak Area (Post-Extraction Spike - Set B)Matrix Effect (%)
Analyte1,500,000750,00050% (Suppression)
Deuterated Internal Standard1,450,0001,160,00080% (Suppression)

Interpretation: In this example, the analyte experiences more significant ion suppression (50%) than the deuterated internal standard (80%). This discrepancy would lead to an overestimation of the analyte's concentration, as the internal standard is not accurately compensating for the signal loss.

References

Technical Support Center: Sulfonamide Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfonamide analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my sulfonamide analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In LC-MS/MS analysis of sulfonamides, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results, potentially leading to unreliable data. Common sources of matrix effects in samples like animal tissues, milk, and forage grasses include endogenous components such as proteins, lipids, pigments, and organic acids.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique. This involves infusing a constant flow of the sulfonamide standard into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of a sulfonamide standard spiked into a pre-extracted blank matrix sample with the peak area of the same standard in a neat solvent. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed to clean up complex samples.

  • Chromatographic Separation: Modifying the LC method to chromatographically separate the sulfonamides from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of Internal Standards: The use of a suitable internal standard (IS) is crucial for compensating for matrix effects. Stable Isotope-Labeled Internal Standards (SIL-IS) are considered the gold standard as they have nearly identical chemical and physical properties to the analyte and co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of signal variability.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is identical to the samples can help to compensate for signal suppression or enhancement, leading to more accurate quantification.

  • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering components, but may compromise the limit of detection if the analyte concentration is low.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your sulfonamide analysis.

Issue 1: Poor peak shape (tailing, fronting, or splitting) and inconsistent retention times.
Possible Cause Troubleshooting Step
Column Contamination/Degradation Phospholipids and other matrix components can build up on the analytical column. Solution: Implement a more rigorous sample cleanup procedure (e.g., using phospholipid removal plates or a more effective SPE protocol). Flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state and retention of sulfonamides. Solution: Adjust the mobile phase pH to ensure consistent analyte ionization. For basic sulfonamides, an acidic mobile phase is often used to promote protonation for positive ion mode ESI.
Air Bubbles in the System Air bubbles can cause pressure fluctuations and affect retention time stability. Solution: Degas the mobile phase solvents and prime the LC system thoroughly.
Issue 2: Low signal intensity or poor sensitivity for sulfonamides.
Possible Cause Troubleshooting Step
Significant Ion Suppression Co-eluting matrix components are interfering with the ionization of your target sulfonamides. Solution: Improve sample preparation to remove more interferences. Modify the chromatographic method to separate the analyte from the suppression zone.
Suboptimal MS/MS Parameters Incorrect collision energy or precursor/product ion selection can lead to a weak signal. Solution: Optimize MS/MS parameters by infusing a pure standard of each sulfonamide. Ensure you are monitoring the most abundant and specific transitions.
Inefficient Extraction Recovery The sample preparation method may not be efficiently extracting the sulfonamides from the matrix. Solution: Evaluate the recovery of your extraction method by spiking a known amount of standard into a blank matrix before extraction and comparing it to a post-extraction spike. Adjust the extraction solvent, pH, or cleanup sorbent as needed.
Issue 3: High variability and poor reproducibility of quantitative results.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The degree of ion suppression or enhancement varies between samples. This is a common issue in complex matrices. Solution: The most reliable way to correct for this is by using a stable isotope-labeled internal standard for each analyte. If SIL-IS are unavailable, a structural analog that elutes close to the analyte can be used, but with careful validation.
Sample Carryover Residual analyte from a high-concentration sample is carried over to the next injection, affecting the accuracy of subsequent results. Solution: Optimize the autosampler wash procedure by using a strong solvent. Injecting a blank solvent after high-concentration samples can also help identify and mitigate carryover.
Analyte Instability Sulfonamides may degrade in the sample matrix or during sample processing. Solution: Investigate the stability of sulfonamides under your experimental conditions (e.g., temperature, pH, light exposure). Prepare samples fresh and analyze them promptly, or store them at appropriate low temperatures.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for various sulfonamides in different matrices, as reported in scientific literature. This data can serve as a general benchmark for your own experiments.

SulfonamideMatrixSample PreparationAverage Recovery (%)Matrix Effect (%)Reference
SulfadiazineForage GrassQuEChERS with d-SPE72.3 - 116.9Medium Suppression
SulfamethoxazoleForage GrassQuEChERS with d-SPE72.3 - 116.9Strong Suppression
SulfadimethoxineForage GrassQuEChERS with d-SPE72.3 - 116.9Strong Suppression
SulfamethazineMilk-91 - 114-
SulfisoxazoleMilk-91 - 114-
24 SulfonamidesInstant PastriesModified QuEChERS67.6 - 103.8-
9 SulfonamidesAnimal TissueQuEChERS with d-SPE74.0 - 100.3-
12 SulfonamidesFishImproved QuEChERS70.7 - 100.9-

Note: Matrix effect values are often reported qualitatively (e.g., "strong suppression") or are compensated for by other means, hence quantitative percentages are not always available in the cited literature.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to be free of sulfonamides using your established sample preparation protocol.

  • Prepare a Neat Standard Solution: Prepare a standard solution of the target sulfonamide in a solvent that is compatible with your mobile phase (e.g., methanol or acetonitrile).

  • Prepare a Post-Extraction Spiked Sample: Spike a known volume of the neat standard solution into a volume of the blank matrix extract. The final concentration should be within the linear range of your assay.

  • Analysis: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS/MS system.

  • Calculation: Calculate the matrix effect using the formula: ME (%) = (Peak Area of Spiked Sample / Peak Area of Neat Standard) x 100

Protocol 2: Sample Preparation using a Generic QuEChERS Method for Fish Tissue

This protocol is a generalized example based on common QuEChERS procedures.

  • Sample Homogenization: Weigh 10 g of homogenized fish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Add extraction salts (e.g., magnesium sulfate, sodium chloride). Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., a mixture of PSA and C18).

  • Vortex and Centrifuge: Vortex for 10 minutes and then centrifuge.

  • Final Preparation: Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Sample Collection (e.g., Milk, Tissue) homogenize 2. Homogenization sample->homogenize extract 3. Extraction (e.g., QuEChERS, LLE) homogenize->extract cleanup 4. Cleanup (e.g., d-SPE, SPE) extract->cleanup reconstitute 5. Evaporation & Reconstitution cleanup->reconstitute inject 6. Injection reconstitute->inject separate 7. LC Separation inject->separate detect 8. MS/MS Detection separate->detect quantify 9. Quantification detect->quantify

Caption: General experimental workflow for sulfonamide analysis.

troubleshooting_guide start Poor Quantitative Results? check_peaks Check Peak Shape & Retention Time start->check_peaks peaks_ok OK check_peaks->peaks_ok No Issue peaks_bad Bad check_peaks->peaks_bad Issue Found check_intensity Check Signal Intensity intensity_ok OK check_intensity->intensity_ok No Issue intensity_low Low check_intensity->intensity_low Issue Found check_reproducibility Check Reproducibility repro_ok OK check_reproducibility->repro_ok No Issue repro_bad Bad check_reproducibility->repro_bad Issue Found peaks_ok->check_intensity troubleshoot_lc Troubleshoot LC System: - Check for leaks/bubbles - Adjust mobile phase pH - Clean/replace column peaks_bad->troubleshoot_lc troubleshoot_lc->start Re-evaluate intensity_ok->check_reproducibility troubleshoot_ms Improve Sample Prep & Optimize MS Parameters intensity_low->troubleshoot_ms troubleshoot_ms->start Re-evaluate end Analysis Optimized repro_ok->end use_is Implement Stable Isotope-Labeled Internal Standard repro_bad->use_is use_is->start Re-evaluate

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Sulfanitran-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of Sulfanitran-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this compound as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The recommended Multiple Reaction Monitoring (MRM) transitions for this compound are inferred from its non-deuterated analog, Sulfanitran. The four deuterium atoms increase the mass of the precursor ion by approximately 4 Da. The fragmentation pattern is expected to yield a common product ion.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Sulfanitran336.3156.2Quantifier ion.
Sulfanitran336.3294.0Qualifier ion.
This compound 340.3 156.2 Inferred Quantifier ion.
This compound 340.3 298.0 Inferred Qualifier ion.

It is crucial to perform an infusion of a this compound standard solution to confirm these transitions and optimize the collision energy on your specific instrument.

Q2: I am observing poor signal intensity for this compound. What are the possible causes and solutions?

A2: Poor signal intensity for this compound can stem from several factors, including suboptimal instrument parameters, issues with sample preparation, or the stability of the standard itself.

Troubleshooting Poor Signal Intensity

Potential CauseRecommended Solution
Suboptimal Ionization Optimize ion source parameters such as spray voltage (typically around 5500 V for ESI+), vaporizer temperature (around 550 °C), and gas pressures (nebulizing, auxiliary, and curtain gas) to maximize the [M+H]⁺ ion for this compound.[1][2]
Incorrect Collision Energy (CE) The collision energy required for optimal fragmentation is instrument-dependent. Perform a CE optimization experiment by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest intensity for the m/z 156.2 product ion.
Inefficient Sample Preparation Ensure your extraction method (e.g., QuEChERS, protein precipitation) provides good recovery for sulfonamides. The choice of extraction solvent and pH can significantly impact recovery. For instance, acetonitrile with 1% acetic acid is commonly used.[3]
Matrix Effects Co-eluting matrix components can suppress the ionization of this compound. Improve chromatographic separation to move the analyte peak away from interfering compounds. A modified QuEChERS protocol with a cleanup step using C18 and MgSO₄ can help reduce matrix effects.[1]
Standard Degradation Prepare fresh stock and working solutions of this compound. Ensure proper storage conditions (typically -20°C or below) to maintain stability.

Q3: My this compound peak is showing chromatographic peak tailing or splitting. How can I resolve this?

A3: Peak tailing or splitting can be caused by issues with the analytical column, mobile phase composition, or interactions with the LC system.

Troubleshooting Poor Peak Shape

Potential CauseRecommended Solution
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column. Ensure that the column is appropriate for the analysis of sulfonamides (e.g., a C18 column).
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and peak shape of sulfonamides. The use of 0.1% formic acid in both the aqueous and organic mobile phases generally provides good peak shapes for these compounds.[1]
Secondary Interactions Interactions between the analyte and active sites in the flow path (e.g., metal surfaces) can lead to peak tailing. Using an LC system with bio-inert components can mitigate this issue.
Sample Solvent Mismatch Ensure the solvent used to dissolve the final extract is compatible with the initial mobile phase conditions to avoid peak distortion.

Troubleshooting Guides

Guide 1: Inaccurate Quantification

Issue: The quantitative results for the target analyte are inconsistent or inaccurate, despite using this compound as an internal standard.

Caption: Troubleshooting workflow for inaccurate quantification.

Guide 2: No or Low Signal for Internal Standard

Issue: There is no detectable signal or a very low signal for this compound.

Caption: Troubleshooting workflow for low or no internal standard signal.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol or acetonitrile.

  • Spiking Solution (100 ng/mL): Further dilute the working standard solution 1:100 with the initial mobile phase composition. This solution is used to spike samples.

Protocol 2: Sample Preparation using a Modified QuEChERS Method for Animal Tissue

This protocol is suitable for the extraction of Sulfanitran and its deuterated internal standard from complex matrices like animal tissue.

  • Homogenization: Weigh 1.00 g of the ground tissue sample into a 50 mL centrifuge tube.

  • Spiking: Add a known amount of the this compound spiking solution to the sample.

  • Extraction:

    • Add 2 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and vortex/sonicate for 10 minutes.

    • Add 1.5 g of NaCl and vortex for 30 seconds.

    • Centrifuge at 8000 rpm for 5 minutes at 4°C.

  • Cleanup (Dispersive SPE):

    • Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g of C18 and 0.4 g of anhydrous MgSO₄.

    • Vortex for 30 seconds and centrifuge for 5 minutes at 8000 rpm.

  • Final Preparation:

    • Transfer 5 mL of the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a mixture of acetonitrile and 0.1% formic acid in water (e.g., 21:79 v/v).

    • Filter through a 0.20 µm nylon filter before injection into the LC-MS/MS system.

QuEChERS_Workflow sample 1. Homogenized Sample (1g) spike 2. Spike with this compound sample->spike extract 3. Add Water & Acetonitrile, Add NaCl, Centrifuge spike->extract cleanup 4. dSPE Cleanup with C18 & MgSO4 extract->cleanup evap 5. Evaporate Supernatant cleanup->evap reconstitute 6. Reconstitute in Mobile Phase evap->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject

Caption: Modified QuEChERS workflow for sample preparation.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column C18 (e.g., 4.6 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-7.5 min: 21% B; 7.5-7.6 min: 21-40% B; 7.6-11.0 min: 40% B; 11.0-11.1 min: 40-75% B; 11.1-15 min: 75% B; 15.0-15.1 min: 75-21% B; 15.1-18.0 min: 21% B
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 5500 V
Vaporizer Temperature 550 °C
Nebulizing Gas Pressure 55 psi
Auxiliary Gas Pressure 55 psi
Curtain Gas Pressure 40 psi
MRM Transitions See FAQ Q1
Collision Energy (CE) To be optimized for your instrument (start with a range of 15-40 eV).

References

Technical Support Center: Dealing with Isotopic Crosstalk in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to isotopic crosstalk in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk in mass spectrometry?

A1: Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic distribution of one molecule overlaps with the mass-to-charge (m/z) ratio of another.[1] This is a common phenomenon because many elements have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[1] These heavier isotopes create signals at M+1, M+2, etc., relative to the monoisotopic peak, which can interfere with the signals of other compounds or isotopically labeled internal standards.[1] This interference can lead to artificially inflated signals and inaccurate quantification.[2][3]

Q2: What are the common types of isotopic interference?

A2: There are three main types of isotopic interference in mass spectrometry:

  • Isobaric Interference: This happens when isotopes of different elements have the same mass number. For example, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobaric and will appear at the same nominal m/z value.

  • Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte ion. A common example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).

  • Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) which will appear in the mass spectrum at half their actual mass (m/z = M/2). For instance, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.

Q3: Why is it crucial to correct for isotopic crosstalk?

A3: Correcting for natural isotopic abundance is critical for the accurate quantification of molecules, particularly in stable isotope labeling experiments. Failure to do so can result in:

  • Inaccurate quantification: The measured intensity of a labeled compound can be artificially inflated by the natural isotopic abundance of an unlabeled compound at the same m/z.

  • Non-linear calibration curves: Isotopic interference can disrupt the linear relationship between concentration and signal intensity, leading to biased quantitative results.

Q4: How can I detect if my data is affected by isotopic crosstalk?

A4: Several signs can indicate the presence of isotopic overlap in your mass spectrometry data:

  • Distorted Isotopic Patterns: The observed isotopic distribution of an ion deviates significantly from its theoretical pattern, which can manifest as unexpected peak ratios.

  • Poor Fit in Deconvolution Algorithms: When using deisotoping software, a high residual error or a poor match between the experimental and modeled isotopic profiles can suggest underlying overlap.

  • Non-linear Calibration Curves: Especially at high analyte concentrations, isotopic crosstalk can cause a non-linear relationship in the calibration curve.

  • Unexpected Peaks: The appearance of unexpected peaks in the chromatogram for a specific transition can be an indicator.

Troubleshooting Guides

Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.

  • Troubleshooting Steps:

    • Analyte Isotope Selection: The most straightforward approach is to select an alternative isotope of the analyte that is known to be free from isobaric overlaps. Most elements have at least one isotope without such interference.

    • High-Resolution Mass Spectrometry (HR-MS): If an alternative isotope is unavailable or also suffers from interference, high-resolution mass spectrometry can be employed. These instruments can resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.

    • Chemical Separation: Techniques such as ion exchange or chromatography can be used to remove the interfering element from the sample before analysis.

    • Mathematical Correction: If the isotopic abundances and the response of the instrument to both the analyte and the interfering element are known, a mathematical correction can be applied to subtract the contribution of the interference from the analyte signal.

Issue 2: I am observing a non-linear calibration curve, especially at high concentrations.

  • Cause: This is often due to the isotopic contribution of a high concentration of the analyte to the signal of its stable isotope-labeled internal standard (SIL-IS).

  • Solutions:

    • Optimize SIL-IS Concentration: Prepare a series of calibration curves with varying concentrations of the SIL-IS (low, medium, and high). A higher concentration of the internal standard can sometimes mitigate the effect of crosstalk from high-concentration analyte samples.

    • Use a SIL-IS with a Larger Mass Difference: If crosstalk remains a significant issue, using a SIL-IS with a greater mass difference from the analyte is an effective solution. A larger mass shift will better separate the signal of the internal standard from the isotopic envelope of the analyte.

    • Monitor a Less Abundant SIL-IS Isotope: An alternative approach is to monitor a less abundant isotope of the SIL-IS as the precursor ion, which has minimal or no isotopic contribution from the analyte.

    • Apply a Non-Linear Calibration Function: In cases where crosstalk is unavoidable, a non-linear fitting function can be used to more accurately model the data. This approach incorporates experimentally determined constants for the analyte/internal standard combination.

Issue 3: I am seeing negative abundance values after performing isotopic correction.

  • Cause: The correction algorithm might be over-subtracting the contribution of natural isotopes, leading to a negative result for a specific isotopologue. This can be caused by poor data quality or an inaccurate theoretical isotopic distribution model.

  • Solutions:

    • Review Data Quality: Ensure that the signal-to-noise ratio of your peaks is adequate. Low-intensity signals are more susceptible to noise, which can lead to inaccurate correction.

    • Verify Elemental Composition: Double-check the elemental formula used to calculate the theoretical isotopic distribution. An incorrect formula will lead to an inaccurate correction matrix.

    • Check for Contaminants: Ensure that there are no co-eluting contaminants with overlapping isotopic patterns that are not accounted for in the correction model.

Data Presentation

Table 1: Natural Abundance of Common Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.99
³³S0.75
³⁴S4.25
Chlorine³⁵Cl75.78
³⁷Cl24.22

This data is essential for calculating theoretical isotopic distributions for correction algorithms.

Experimental Protocols

Protocol 1: Matrix-Based Correction for Isotopic Crosstalk

This protocol outlines the steps for performing a matrix-based correction to remove the contribution of natural isotopes.

  • Determine the Theoretical Isotopic Distribution of the Unlabeled Compound:

    • Identify the elemental formula of the molecule (e.g., Glucose: C₆H₁₂O₆).

    • Use the known natural abundances of the stable isotopes for each element to calculate the theoretical mass isotopomer distribution. This can be done using the binomial expansion or online calculators.

  • Construct the Correction Matrix (CM):

    • The correction matrix is built based on the theoretical isotopic distributions of all possible isotopologues (M+0, M+1, M+2, etc.).

    • Each column of the matrix represents the theoretical isotopic pattern of a single isotopologue. The size of the matrix depends on the number of atoms of the labeled element.

  • Invert the Correction Matrix:

    • The correction matrix is then inverted (CM⁻¹).

  • Apply the Correction:

    • The corrected mass isotopomer distribution (MID_corrected) is calculated by multiplying the inverted correction matrix by the measured mass isotopomer distribution (MID_measured): MID_corrected = CM⁻¹ * MID_measured

Visualizations

IsotopicCrosstalk cluster_analyte Analyte (Unlabeled) cluster_is Internal Standard (Labeled) A_M M (Monoisotopic) A_M1 M+1 A_M2 M+2 IS_M M+n (Monoisotopic) A_M2->IS_M Crosstalk Observed_Signal Observed Signal at M+n A_M2->Observed_Signal IS_M->Observed_Signal IS_M1 M+n+1 Correction Correction Algorithm Observed_Signal->Correction Corrected_Signal Corrected IS Signal Correction->Corrected_Signal CorrectionWorkflow start Start: Raw MS Data step1 1. Identify Elemental Formula start->step1 step2 2. Calculate Theoretical Isotopic Distribution step1->step2 step3 3. Construct Correction Matrix (CM) step2->step3 step4 4. Invert Correction Matrix (CM⁻¹) step3->step4 step6 6. Apply Correction: Corrected = CM⁻¹ * Measured step4->step6 step5 5. Measure Experimental Isotopic Distribution step5->step6 end End: Corrected Data step6->end TroubleshootingLogic start Problem: Inaccurate Quantification q1 Is the calibration curve non-linear? start->q1 q2 Is the isotopic pattern distorted? start->q2 q1->q2 No sol1 Optimize IS Concentration Use SIL-IS with larger mass shift Apply non-linear fit q1->sol1 Yes sol2 Use High-Resolution MS Improve Chromatographic Separation Apply Deisotoping Algorithm q2->sol2 Yes sol3 Check for other interferences (e.g., polyatomic, isobaric) q2->sol3 No

References

Technical Support Center: Minimizing Ion Suppression in the Analysis of Veterinary Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression in the analysis of veterinary drugs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI).[1][2] It is the reduction in the ionization efficiency of a target analyte caused by the presence of co-eluting compounds from the sample matrix.[2][3] These interfering components compete with the analyte for ionization, leading to a decreased signal intensity and potentially compromising the accuracy and sensitivity of the analysis.[1]

Q2: What are the common causes of ion suppression in veterinary drug analysis?

A2: Ion suppression in the analysis of veterinary drugs is primarily caused by endogenous and exogenous components in the sample matrix.

  • Endogenous Components: These are substances naturally present in the biological sample, such as salts, phospholipids, proteins, and lipids.

  • Exogenous Components: These are substances introduced during sample collection, processing, or analysis. Examples include plasticizers from collection tubes, mobile phase additives, and ion-pairing agents.

  • High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linearity of the ESI response can be lost, leading to suppression effects.

Q3: How can I detect and identify ion suppression in my experiment?

A3: A common and effective method for identifying ion suppression zones in your chromatogram is the post-column infusion experiment . This technique involves infusing a constant flow of your analyte standard into the MS detector after the LC column, while a blank matrix extract is injected. A dip in the baseline signal of the analyte at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing ion suppression in your veterinary drug analysis workflow.

Step 1: Assess the Extent of Ion Suppression

The first step is to determine if ion suppression is affecting your analysis.

  • Method: Compare the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a pre-extracted blank sample matrix.

  • Interpretation: A significantly lower peak area in the matrix sample compared to the pure solvent standard indicates the presence of ion suppression.

Step 2: Optimize Sample Preparation

Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before LC-MS analysis.

Sample Preparation TechniqueEfficacy in Reducing Ion SuppressionCommon Applications in Veterinary Drug Analysis
Protein Precipitation (PPT) ModerateSimple and quick for removing proteins from plasma or serum. However, it may not effectively remove other matrix components like phospholipids, often leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) GoodEffective for separating analytes from the sample matrix based on their differential solubility in two immiscible liquids. Can provide cleaner extracts than PPT.
Solid-Phase Extraction (SPE) ExcellentConsidered one of the most effective techniques for removing a wide range of interferences. It allows for selective isolation of the analyte while washing away matrix components like salts and phospholipids.
Step 3: Chromatographic Separation

Optimizing your chromatographic method can help separate the analyte of interest from co-eluting matrix components.

  • Adjusting the Gradient: Modify the mobile phase gradient to improve the resolution between your analyte and interfering peaks.

  • Column Selection: Using a column with a different stationary phase can alter the elution profile and separate the analyte from matrix interferences.

  • Flow Rate Reduction: Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thus reducing ion suppression.

Step 4: Methodological Approaches to Compensate for Ion Suppression

If ion suppression cannot be completely eliminated, several methods can be employed to compensate for its effects.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to ensure that the calibration standards and the samples experience similar levels of ion suppression.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol details the procedure to identify chromatographic regions affected by ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Analyte standard solution

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill a syringe with the analyte standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the analyte solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for your analyte.

  • Blank Matrix Injection:

    • Once a stable baseline signal for the infused analyte is observed, inject a blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the analyte's MRM signal throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Veterinary Drug Residue Analysis

This protocol provides a general guideline for using SPE to clean up animal tissue samples.

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • Vacuum manifold

  • Homogenized tissue sample

  • Internal standard solution

  • Acid (e.g., formic acid)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution

  • Elution solvent

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Spike the homogenized tissue sample with the internal standard.

    • Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in its appropriate form for retention.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.

    • Apply a vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow A Start: Poor Peak Response or Reproducibility B Perform Post-Column Infusion Experiment A->B C Ion Suppression Detected? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes J No Significant Ion Suppression Investigate Other Issues C->J No E Optimize Chromatographic Separation (Gradient, Column, Flow Rate) D->E F Implement Compensation Strategy E->F G Matrix-Matched Calibrants F->G H Stable Isotope-Labeled Internal Standard F->H I Analysis Complete G->I H->I

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

SamplePrepComparison CrudeExtract Crude Sample Extract High Matrix Components PPT Protein Precipitation (PPT) + Acetonitrile/Methanol Removes Proteins CrudeExtract->PPT Simple, Fast LLE Liquid-Liquid Extraction (LLE) + Immiscible Solvent Removes Polar/Non-polar Interferences CrudeExtract->LLE Good Cleanup SPE Solid-Phase Extraction (SPE) + Sorbent Cartridge Highly Selective Removal of Interferences CrudeExtract->SPE Excellent Cleanup CleanExtract Clean Extract for LC-MS Minimized Ion Suppression PPT->CleanExtract Moderate Effectiveness LLE->CleanExtract High Effectiveness SPE->CleanExtract Highest Effectiveness

References

quality control measures for Sulfanitran-d4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfanitran-d4 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of Sulfanitran, a sulfonamide antibiotic. In analytical chemistry, it is primarily used as an internal standard (IS) for the quantitative analysis of Sulfanitran in various samples, typically by liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling allows it to be distinguished from the non-labeled analyte by its mass while having nearly identical chemical and physical properties.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage at 2-8°C or -20°C is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q3: How long are this compound stock solutions stable?

A3: The stability of this compound stock solutions depends on the solvent and storage conditions. As a general guideline for sulfonamide solutions:

  • At 2-8°C in a tightly sealed, light-protected container, solutions in organic solvents like acetonitrile or methanol can be stable for up to 3 months.

  • For long-term storage (up to 6 months), it is recommended to store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Which solvents are suitable for preparing this compound stock solutions?

A4: this compound is soluble in a variety of organic solvents. Commonly used solvents for preparing stock solutions include:

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ethanol (EtOH)

For LC-MS applications, it is crucial to use high-purity, LC-MS grade solvents.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Q: My quantitative results are inconsistent despite using a this compound internal standard. What are the potential causes?

A: Inconsistent results can arise from several factors related to the internal standard. The most common issues are a lack of co-elution with the analyte, impurities in the standard, isotopic exchange, or differential matrix effects.[1][2]

  • Chromatographic Separation: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] This can lead to the analyte and internal standard being affected differently by matrix effects.

    • Solution: Check for co-elution by overlaying the chromatograms of the analyte and the internal standard. If they are separated, consider adjusting the chromatographic method (e.g., gradient, temperature) or using a column with slightly lower resolution.[2]

  • Purity of the Internal Standard: The presence of unlabeled Sulfanitran in the this compound stock can lead to an overestimation of the analyte concentration, especially at low levels.[3]

    • Solution: Always check the Certificate of Analysis (CoA) for the isotopic and chemical purity of your standard. A high-concentration injection of the internal standard alone can be analyzed to check for the presence of the unlabeled analyte.

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or sample matrix, especially under acidic or basic conditions.

    • Solution: Ensure the deuterium labels on this compound are on stable positions (e.g., on the phenyl ring). Avoid prolonged exposure to harsh pH conditions. You can test for this by incubating the internal standard in a blank matrix for the duration of your sample preparation and analysis, then checking for an increase in the unlabeled compound's signal.

Issue 2: Drifting or Loss of Internal Standard Signal

Q: I am observing a gradual decrease or complete loss of the this compound signal during my analytical run. What could be the cause?

A: A drifting or disappearing internal standard signal can be due to several factors, including degradation of the stock solution, issues with the LC-MS system, or matrix effects.

  • Stock Solution Degradation: Improper storage or handling can lead to the degradation of the this compound stock solution.

    • Solution: Prepare a fresh stock solution from the solid material and compare its performance to the old solution. Ensure proper storage conditions are maintained.

  • LC-MS System Issues: Problems such as leaks, inconsistent mobile phase composition, or a contaminated ion source can lead to signal loss.

    • Solution: Perform a systematic check of the LC-MS system, including checking for leaks, verifying mobile phase composition and flow rate, and cleaning the ion source.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the internal standard in the mass spectrometer.

    • Solution: A post-column infusion experiment can help identify if matrix effects are causing ion suppression at the retention time of this compound.

Data Presentation

Table 1: Estimated Solubility of Sulfanitran in Common Organic Solvents

SolventEstimated Solubility (mg/mL)Notes
Dimethyl sulfoxide (DMSO)> 50Generally high solubility for sulfonamides.
Acetonitrile (ACN)5 - 10Solubility is influenced by temperature.
Methanol (MeOH)1 - 5Lower than in acetonitrile.
Ethanol (EtOH)< 1Limited solubility.

Note: This data is estimated based on the solubility of structurally similar sulfonamides like sulfamethazine and sulfamerazine. The actual solubility of this compound should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound solid

  • LC-MS grade Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vials

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening.

  • Accurately weigh 10.0 mg of this compound.

  • Transfer the weighed solid to a 10 mL volumetric flask.

  • Add approximately 8 mL of DMSO to the flask.

  • Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Bring the solution to the final volume of 10 mL with DMSO.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution into amber glass vials for storage.

Protocol 2: Concentration Verification by UV-Vis Spectrophotometry

Principle: The concentration of the this compound stock solution can be verified using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

Procedure:

  • Preparation of Standards: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the 1 mg/mL stock solution with a suitable solvent (e.g., methanol).

  • Wavelength Scan: Use one of the working standards to perform a UV scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). For sulfonamides, this is typically between 250 nm and 290 nm.

  • Calibration Curve: Measure the absorbance of each working standard at the determined λmax using the solvent as a blank. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute an aliquot of the stock solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original stock solution.

Protocol 3: Purity Assessment by HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate this compound from any impurities. The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Suggested HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic can be used to separate polar and non-polar impurities. A typical starting point is 90% A and 10% B, ramping to 10% A and 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: UV at the determined λmax (e.g., 265 nm)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a sample of the this compound stock solution at a suitable concentration (e.g., 0.1 mg/mL) in the mobile phase starting condition.

  • Inject the sample into the HPLC system.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the area percentage of the this compound peak. A purity of >99% is generally desirable.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control Measures cluster_use Application p1 Equilibrate Solid to Room Temp p2 Weigh this compound p1->p2 p3 Dissolve in Solvent p2->p3 p4 Bring to Final Volume p3->p4 p5 Aliquot and Store p4->p5 qc1 Concentration Verification (UV-Vis) p5->qc1 Use for QC qc2 Purity Assessment (HPLC-UV) p5->qc2 Use for QC qc3 Identity Confirmation (LC-MS) p5->qc3 Use for QC use1 Prepare Working Solution qc1->use1 If QC Passes qc2->use1 If QC Passes qc3->use1 If QC Passes use2 Spike into Samples use1->use2 use3 LC-MS Analysis use2->use3

Caption: Workflow for this compound Stock Solution Preparation and Quality Control.

troubleshooting_tree start Inconsistent or Inaccurate Quantitative Results q1 Is the IS co-eluting with the analyte? start->q1 a1_yes Check Purity q1->a1_yes Yes a1_no Optimize Chromatography: - Adjust gradient/temperature - Use lower resolution column q1->a1_no No q2 Is the unlabeled analyte present in the IS? a1_yes->q2 a2_yes Contact Supplier for higher purity batch q2->a2_yes Yes a2_no Check for Isotopic Exchange q2->a2_no No q3 Is there an increase in unlabeled analyte after incubation in matrix? a2_no->q3 a3_yes Avoid harsh pH conditions during sample prep q3->a3_yes Yes a3_no Investigate Matrix Effects q3->a3_no No

Caption: Decision Tree for Troubleshooting Inconsistent Results with this compound.

References

addressing carryover issues in LC-MS/MS analysis of sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LC-MS/MS analysis of sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address carryover issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of carryover in LC-MS/MS analysis of sulfonamides?

Carryover in LC-MS/MS analysis, where residual analyte from a previous injection appears in a subsequent analysis, can originate from several sources.[1][2] The most common source is often the autosampler, particularly the injection needle and valve.[3][4] Other significant sources include the LC column, connecting tubing, and the mass spectrometer's ion source.[5] For sulfonamides, their tendency to exhibit secondary interactions with wetted surfaces of the HPLC system can contribute to these issues.

Q2: How can I distinguish between carryover and system contamination?

To differentiate between carryover and system contamination, a strategic injection of blanks and standards is recommended. In a typical carryover scenario, injecting a blank sample immediately after a high-concentration standard will show the highest carryover, with subsequent blank injections showing progressively less of the analyte. If all blank injections show a similar level of the analyte, it is more likely due to contamination of the mobile phase, solvents, or the blank itself.

Q3: What are the general preventative measures I can take to minimize carryover?

Preventing carryover is crucial for accurate quantification. Key preventative measures include:

  • Optimizing the needle wash: Use a strong solvent in your needle wash protocol that can effectively solubilize sulfonamides.

  • Using appropriate materials: Select autosampler components, such as rotor seals and needles, made of materials with low analyte adsorption properties.

  • Developing a robust chromatographic method: Ensure sufficient column flushing and equilibration times in your gradient method to elute all analytes from the column.

  • Sample injection order: If possible, run samples in ascending order of expected concentration.

Troubleshooting Guides

Guide 1: Troubleshooting Autosampler Carryover

The autosampler is a primary contributor to carryover. This guide provides a step-by-step approach to identify and resolve autosampler-related carryover.

Experimental Workflow for Troubleshooting Autosampler Carryover

cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Isolate the Injector cluster_2 Step 3: Optimize Needle Wash cluster_3 Step 4: Inspect Hardware A Inject High Concentration Standard B Inject Blank Sample A->B C Observe Carryover Peak in Blank B->C D Replace Column with a Union C->D Carryover Detected E Repeat Injection Sequence (Standard then Blank) D->E F Carryover Persists? E->F G Modify Needle Wash Protocol: - Increase wash time - Use stronger/multiple solvents F->G Yes (Injector is the source) L Proceed to Column Carryover Troubleshooting F->L No (Column is likely the source) H Re-inject Blank G->H I Carryover Reduced? H->I J Inspect/Clean/Replace: - Needle - Rotor Seal - Stator I->J No M End I->M Yes (Problem Solved) K Re-run Test Injection J->K

Caption: Troubleshooting workflow for autosampler carryover.

Detailed Methodologies:

  • Initial Assessment:

    • Inject a high-concentration sulfonamide standard.

    • Immediately follow with an injection of a blank solvent (e.g., your initial mobile phase).

    • Analyze the chromatogram of the blank injection for the presence of the sulfonamide peak.

  • Isolate the Injector:

    • To confirm the autosampler as the source, replace the analytical column with a zero-dead-volume union.

    • Repeat the injection sequence of the high-concentration standard followed by the blank.

    • If the carryover peak is still present in the blank, the autosampler is the likely source. If the peak is absent, the carryover is likely occurring on the column.

  • Optimize Needle Wash Protocol:

    • Increase the duration of the needle wash. Some systems allow for pre- and post-injection washes.

    • Optimize the composition of the wash solvent. A good starting point is a mixture of water and the strong organic solvent used in your mobile phase. For sulfonamides, which can have varying polarities, a wash solution with a slightly acidic or basic pH might be more effective at removing residues from the needle surface. Consider using a wash solvent that is stronger than the mobile phase.

  • Inspect and Clean/Replace Hardware:

    • If optimizing the needle wash does not resolve the issue, inspect the injection needle, rotor seal, and stator for wear or contamination.

    • Clean these components according to the manufacturer's instructions or replace them if they appear worn or damaged. Worn rotor seals are a common cause of carryover.

Table 1: Recommended Wash Solvents for Sulfonamide Analysis

Wash Solvent CompositionRationale
50:50 Acetonitrile:Water with 0.1% Formic AcidA common starting point for reversed-phase chromatography, the acid helps to protonate sulfonamides, potentially increasing their solubility in the wash solvent.
50:50 Methanol:Water with 0.1% Ammonium HydroxideA basic wash can be effective for sulfonamides, which are amphiprotic. The basic conditions can deprotonate the sulfonamide, altering its solubility and interaction with surfaces.
IsopropanolA stronger organic solvent that can be effective for removing more hydrophobic or strongly adsorbed compounds.
"Magic Mix": 25:25:25:25 Acetonitrile:Methanol:Isopropanol:Water with 0.1% Formic AcidA strong, universal cleaning solution for stubborn carryover.
Guide 2: Addressing Column-Related Carryover

If the troubleshooting steps in Guide 1 indicate that the column is the source of carryover, the following steps can be taken.

Logical Relationship for Column Carryover

cluster_0 Potential Causes cluster_1 Solutions A Carryover Attributed to Column B Insufficient Column Washing A->B C Strong Analyte-Stationary Phase Interaction A->C D Column Contamination/Degradation A->D E Increase Post-Injection Column Wash Time B->E F Increase Organic Content of Mobile Phase During Wash B->F G Modify Mobile Phase pH C->G H Flush Column with Strong Solvent D->H I Replace Column D->I

Caption: Causes and solutions for column-related carryover.

Detailed Methodologies:

  • Optimize Column Wash:

    • Increase the column wash time at the end of your gradient. A good rule of thumb is to wash for a duration equivalent to the elution time of your last analyte.

    • Increase the percentage of the strong organic solvent in your mobile phase during the column wash step to ensure all sulfonamides are eluted.

  • Mobile Phase Modification:

    • Sulfonamides have pKa values that can cause them to interact strongly with residual silanols on C18 columns. Adjusting the pH of the mobile phase can alter the ionization state of the sulfonamides and reduce these secondary interactions. Using an acidic mobile phase is common for the analysis of sulfonamides in positive ionization mode.

  • Column Flushing:

    • If you suspect significant contamination, flush the column with a strong solvent. Disconnect the column from the mass spectrometer before flushing. A typical flushing sequence could be:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Re-equilibrate with your initial mobile phase.

  • Column Replacement:

    • If the above steps do not resolve the carryover, the column may be irreversibly contaminated or degraded and may need to be replaced.

Experimental Protocols

Protocol 1: Preparation of a "Magic Mix" Wash Solution

This protocol describes the preparation of a strong wash solution for cleaning the autosampler and other system components.

Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • A clean, glass solvent bottle

Procedure:

  • In a fume hood, carefully measure equal volumes of acetonitrile, methanol, isopropanol, and ultrapure water into the solvent bottle. For example, to make 100 mL, use 25 mL of each solvent.

  • Add formic acid to a final concentration of 0.1% (v/v). For 100 mL of the solvent mix, add 100 µL of formic acid.

  • Cap the bottle and swirl gently to mix.

  • Label the bottle clearly as "Magic Mix Wash Solution" with the date of preparation.

  • Use this solution as the needle wash solvent in your LC system.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Sulfonamide Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of sulfonamide residues in various matrices is paramount for ensuring food safety, environmental monitoring, and upholding pharmaceutical quality control. The validation of analytical methods is a critical process to ensure the consistency, reliability, and accuracy of these measurements. This guide provides an objective comparison of commonly employed analytical techniques for sulfonamide analysis, supported by experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for sulfonamide analysis is contingent on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of sulfonamide residues.[1] Other methods like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have also been utilized, though they present certain limitations.[2]

Table 1: Performance Characteristics of HPLC Methods with UV/Diode Array Detection (DAD)

HPLC coupled with UV or Diode Array Detection is a widely accessible and robust technique for the quantification of sulfonamides.[1]

Sulfonamide(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
10 SulfonamidesMilk>0.9993.9 - 115.9< 8.8--[1][3]
4-Aminobenzene sulfonamide-0.99985 - 115-66 - 67200 - 202
Sulfamethoxazole & TrimethoprimStandard Samples--< 6%--
10 SulfonamidesCattle Meat-71.5-3 - 14-
Table 2: Performance Characteristics of HPLC Methods with Fluorescence Detection (FLD)

HPLC with fluorescence detection provides enhanced sensitivity for certain sulfonamides, often requiring a derivatization step.

Sulfonamide(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
5 SulfonamidesFeed-79.3 - 114.02.7 - 14.934.5 - 79.541.3 - 89.9
Table 3: Performance Characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for trace-level analysis of sulfonamides due to its high sensitivity and selectivity. It is widely used as a complementary technique to GC-MS in residue analysis.

Sulfonamide(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)CCα (ng/g)CCβ (ng/g)Reference
Multiple SulfonamidesEggs-87 - 1168.5 - 27.2101.0 - 122.1114.5 - 138.8

Key Validation Parameters

The validation of an analytical method involves assessing several key parameters to ensure its suitability for a specific purpose. These parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

  • Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific storage conditions for a given time.

Experimental Workflows and Methodologies

General Workflow for Sulfonamide Residue Analysis

The following diagram illustrates a typical workflow for the analysis of sulfonamide residues in a given sample matrix.

Sulfonamide Residue Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Analysis Chromatographic Separation (HPLC or LC-MS/MS) Cleanup->Analysis Detection Detection (UV, DAD, FLD, MS/MS) Analysis->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for sulfonamide residue analysis.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of sulfonamides using HPLC-DAD and LC-MS/MS, based on methodologies cited in the literature.

1. Sample Preparation (Extraction and Clean-up)

Sample preparation is a critical step to remove interfering matrix components. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD).

  • For Milk Samples (LLE): To 10 g of milk, add 20 mL of a mixture of ethyl acetate, n-hexane, and isopropanol. Vortex for 1 minute and centrifuge.

  • For Meat Samples (SPE): Tissues are often extracted with a solvent like ethyl acetate. The extract is then cleaned up using a solid-phase extraction cartridge (e.g., silica gel or cation-exchanger).

  • For Egg Samples (Acetonitrile Extraction and SPE): Samples are extracted with acetonitrile, and the supernatant is cleaned up by solid-phase extraction.

2. HPLC-DAD Conditions

  • Column: C18 analytical column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).

  • Detection: Diode array detector set at a specific wavelength (e.g., 265 nm or 270 nm).

3. LC-MS/MS Conditions

  • Column: C18 analytical column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical comparison of the key features of the primary analytical methods.

Comparison of Analytical Methods cluster_methods Analytical Methods cluster_attributes Key Attributes HPLC_UV HPLC-UV/DAD Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Good Cost Cost HPLC_UV->Cost Low Throughput Throughput HPLC_UV->Throughput Moderate HPLC_FLD HPLC-FLD HPLC_FLD->Sensitivity High HPLC_FLD->Selectivity Good HPLC_FLD->Cost Moderate HPLC_FLD->Throughput Moderate LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Very High LC_MSMS->Selectivity Very High LC_MSMS->Cost High LC_MSMS->Throughput High Other Other Methods (GC, TLC, Immunoassays) Other->Sensitivity Variable Other->Selectivity Variable Other->Cost Low to Moderate Other->Throughput Variable (High for Immunoassays)

Caption: Comparison of key attributes of analytical methods.

Conclusion

The validation of analytical methods for sulfonamide residues is a crucial step in ensuring the reliability of data for regulatory compliance and public health protection. While HPLC-based methods offer robust and accessible options for quantification, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace residue analysis. The choice of method should be carefully considered based on the specific analytical needs, matrix complexity, and available resources. Adherence to established validation guidelines is essential for generating high-quality, defensible data.

References

Inter-Laboratory Comparison of Sulfonamide Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of sulfonamide residues in various matrices, supported by inter-laboratory comparison data and established experimental protocols. The accurate quantification of sulfonamides is critical for ensuring food safety, environmental monitoring, and upholding pharmaceutical quality control.[1]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for sulfonamide analysis is contingent on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available.[1] High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and powerful techniques for quantitative analysis.[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) serves as a valuable screening tool.[3]

The following tables summarize the performance characteristics of these methods as reported in various validation and inter-laboratory studies.

Table 1: Performance Characteristics of HPLC Methods

Sulfonamide(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
10 SulfonamidesMilk>0.9993.9 - 115.9< 8.8--
4-Amino Benzene SulphonamideSulphonamide HCl0.99985 - 115-66 - 67200 - 202
7 SulfonamidesEnvironmental Water & Seafood-80.0 - 116.00.1 - 8.10.7 - 7.8 (µg/L)2.4 - 26.0 (µg/L)
6 SulfonamidesEnvironmental Water0.998 - 0.999-2.1 - 4.40.27 - 0.6 (µg/L)-
5 SulfonamidesFeeds-79.3 - 114.02.7 - 14.934.5 - 79.541.3 - 89.9
8 SulfonamidesAnimal Tissues-96 - 994 - 1010 - 15-

Table 2: Performance Characteristics of LC-MS/MS Methods

Sulfonamide(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
14 SulfonamidesMilk-91 - 114---
31 SulfonamidesLivestock Tissues>0.9885 - 109< 220.3 - 5 (ng/g)1 - 19 (ng/g)
9 SulfonamidesHoney>0.999589 - 118< 12 (intra- and inter-day)-0.1 (ng/g)
Multiple SulfonamidesHoney-74.29 - 113.09-0.02 - 0.120.08 - 0.72
11 SulfonamidesWater & Foods>0.99974.3 - 107.2< 9.56--

Table 3: Performance Characteristics of ELISA Methods

Sulfonamide(s)MatrixSensitivity/LODRecovery (%)SpecificityReference
Total SulfonamidesMilk, Milk Powder, Honey0.05 ng/mL-Highly specific to Sulfonamides
Total SulfonamidesMilk, Milk Powder, Honey, Animal Tissue0.2 ppb70 - 120Highly specific to Sulfonamides
5 SulfonamidesSkimmed Milk-72.0 - 107.5Class-specific for multi-SAs
Total SulfonamidesHoney, Feed, Meat, Seafood, Egg, Milk0.5 - 1 ppb70 - 120-
22 SulfonamidesMilk5.8 ng/mL67 - 101-

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of sulfonamides in a laboratory setting, from sample receipt to the final report.

Sulfonamide Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login SampleStorage Sample Storage (e.g., -20°C) SampleReceipt->SampleStorage SamplePrep Sample Preparation (Homogenization, Extraction) SampleStorage->SamplePrep Cleanup Extract Cleanup (e.g., SPE) SamplePrep->Cleanup Analysis Instrumental Analysis (LC-MS/MS, HPLC) Cleanup->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing QcReview QC Review & Data Validation DataProcessing->QcReview Reporting Final Report Generation QcReview->Reporting

Figure 1. General workflow for sulfonamide residue analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various established methods and inter-laboratory study guidelines.

Sample Preparation (Solid Tissues, e.g., Muscle, Liver)

This protocol is a generalized procedure based on common extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Homogenization: Weigh 2-5 g of the tissue sample into a centrifuge tube. Add an appropriate volume of extraction solvent (e.g., acetonitrile or ethyl acetate). For milk samples, liquid-liquid extraction with a solvent like acidified dichloromethane may be employed.

  • Extraction: Homogenize the sample using a high-speed blender or tissue homogenizer for 2-5 minutes.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10-15 minutes to separate the organic layer.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., C18 or cation exchange) with methanol followed by water.

    • Load a portion of the supernatant (organic extract) onto the cartridge.

    • Wash the cartridge with a mild solvent to remove interferences.

    • Elute the sulfonamides with a suitable elution solvent (e.g., acetonitrile with a small percentage of ammonia).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase for instrumental analysis.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC methods offer robust and reliable quantification of sulfonamides.

  • Chromatographic Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 10 - 50 µL.

  • Detection:

    • UV/Diode Array Detector (DAD): Wavelength set between 260-280 nm.

    • Fluorescence Detector (FLD): Requires pre-column or post-column derivatization with an agent like fluorescamine. Excitation and emission wavelengths are specific to the derivative formed (e.g., Ex: 405 nm, Em: 495 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for trace-level analysis due to its high sensitivity and selectivity.

  • LC Conditions:

    • Column: C18 analytical column, often with smaller particle sizes for UHPLC systems.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for sulfonamides.

    • Mass Analyzer: Triple quadrupole (QqQ) is typically used for quantitative analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier ion) are monitored for each target sulfonamide to ensure accurate identification and confirmation according to regulatory guidelines.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on antigen-antibody reactions.

  • Principle: Competitive ELISA is the common format for sulfonamide detection. In this setup, sulfonamides in the sample compete with a sulfonamide-enzyme conjugate for binding to a limited number of anti-sulfonamide antibody sites coated on a microtiter plate.

  • Procedure:

    • Standards, controls, and samples are added to the antibody-coated wells.

    • The sulfonamide-enzyme conjugate is added.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound reagents.

    • A substrate is added, which reacts with the bound enzyme to produce a color.

    • The reaction is stopped, and the color intensity (absorbance) is measured using a microplate reader.

  • Interpretation: The color intensity is inversely proportional to the concentration of sulfonamides in the sample. A standard curve is generated to quantify the results.

References

The Gold Standard for Antibiotic Analysis: A Comparative Guide to Sulfanitran-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of antibiotics, the choice of an appropriate internal standard (IS) is paramount for achieving accurate, reliable, and reproducible results. This is especially critical in complex matrices where variability in sample preparation and instrument response can significantly impact data quality. This guide provides an objective comparison of Sulfanitran-d4, a stable isotope-labeled internal standard (SIL-IS), with other internal standards used in antibiotic analysis, supported by experimental data and detailed methodologies.

The use of a SIL-IS, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. By virtue of being chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes, a SIL-IS co-elutes with the analyte and experiences the same extraction recovery, ionization efficiency, and potential matrix effects. This allows for highly effective normalization and leads to superior data quality compared to the use of structural analogs or other non-isotopically labeled internal standards.

Performance Comparison: Isotopically Labeled vs. Non-Isotopically Labeled Internal Standards

The superiority of using a deuterated internal standard, such as this compound, over a non-isotopically labeled internal standard, like a structural analog (e.g., another sulfonamide like sulfapyridine), is evident in key performance metrics.

A study directly comparing an isotope-labeled internal standard (¹³C₆-Sulfamethazine) with a structural analog internal standard (Sulfapyridine) for the analysis of five sulfonamides in meat provides compelling evidence. The results, summarized below, highlight the improved precision when using an isotope-labeled internal standard.

Performance MetricIsotope-Labeled IS (¹³C₆-SMZ) for Sulfamethazine AnalysisStructural Analog IS (Sulfapyridine) for Sulfamethazine Analysis
Precision (RSD %) 3.8% - 12.3%2.0% - 31%
Data adapted from a study on the determination of sulfonamides in meat using LC-APCI-MS. The precision of the instrument measurement from three measurements of each sample showed a wider range for the structural analog IS.

Furthermore, a comprehensive study on the determination of 14 sulfonamides in milk using a full panel of corresponding deuterated internal standards demonstrated excellent performance characteristics. While a direct comparison to non-deuterated standards was not performed in this study, the high recovery and precision values underscore the effectiveness of the isotope dilution strategy.

AnalyteRecovery (%)Precision (RSD %)
Sulfadiazine98.44.5
Sulfathiazole95.75.1
Sulfamerazine102.13.9
Sulfamethazine105.34.2
Sulfamethoxazole101.83.7
Sulfisoxazole99.24.8
Data from a study on the determination of sulfonamides in milk by ID-LC-MS/MS.[1]

These results strongly suggest that for the analysis of Sulfanitran, the use of this compound as an internal standard would yield significantly better precision and accuracy compared to a structural analog. The near-identical chemical and physical properties of this compound to the parent molecule ensure that it effectively compensates for variations throughout the analytical workflow.

Experimental Protocols

To illustrate the practical application of using a deuterated internal standard, the following are detailed methodologies for key experiments in antibiotic analysis.

Sample Preparation and Extraction (Based on Sulfonamide Analysis in Milk)
  • Sample Spiking: Transfer 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube. Spike the sample with the internal standard solution (e.g., this compound).

  • Protein Precipitation and Extraction: Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate to the milk sample. Vortex the mixture thoroughly and then centrifuge at 10,000 rpm for 10 minutes to separate the proteins.

  • Supernatant Collection: Transfer the upper organic layer to a clean tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 analytical column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). Monitor specific precursor-to-product ion transitions for both the analyte (Sulfanitran) and the internal standard (this compound).

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical basis for selecting an isotopic internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Milk) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Experimental workflow for antibiotic analysis.

Logical_Relationship cluster_properties Physicochemical Properties cluster_performance Performance Impact IS_Choice Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->SIL_IS Ideal Choice Analog_IS Structural Analog IS (e.g., another sulfonamide) IS_Choice->Analog_IS Alternative SIL_Props Identical to Analyte SIL_IS->SIL_Props Analog_Props Similar to Analyte Analog_IS->Analog_Props High_Accuracy High Accuracy & Precision SIL_Props->High_Accuracy Variable_Accuracy Variable Accuracy & Precision Analog_Props->Variable_Accuracy

Rationale for internal standard selection.

References

A Comparative Guide to Alternative Internal Standards for Sulfanitran Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the coccidiostat Sulfanitran, the selection of an appropriate internal standard is paramount for achieving accurate, precise, and robust results. An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its primary role is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby enhancing the reliability of the quantification.

This guide provides an objective comparison of alternative internal standards for Sulfanitran quantification, focusing on the gold standard—a stable isotope-labeled (SIL) analog—and a commonly used structural analog. The performance of these internal standards is contrasted with methods that do not employ an internal standard, relying instead on matrix-matched calibration.

Comparison of Internal Standard Strategies

The choice of an internal standard significantly impacts the performance of an analytical method. Stable isotope-labeled internal standards are widely considered the most effective for mass spectrometry-based quantification due to their high degree of similarity to the analyte.[1]

Internal Standard TypeAnalyteKey AdvantagesKey Considerations
Stable Isotope-Labeled (SIL) Sulfanitran-d4- Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[1]- Similar extraction recovery and ionization efficiency to the analyte.- Higher cost and may not be readily available from all suppliers.
Structural Analog Sulfapyridine- More cost-effective and widely available than SIL standards.[2]- Can provide adequate correction if its chemical properties are very similar to the analyte.- May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate correction.[1]- Differences in retention time can mean it does not correct for matrix effects that are specific to the analyte's elution window.
No Internal Standard (Matrix-Matched Calibration)- Lower cost as no internal standard is required.- Highly susceptible to matrix effects, which can lead to inaccurate quantification.[3]- Relies on the assumption that the matrix of the calibration standards perfectly matches that of the unknown samples.

Quantitative Performance Data

The following table summarizes the performance data for Sulfanitran quantification using a method with matrix-matched calibration. While specific data for Sulfanitran quantification using this compound or Sulfapyridine as internal standards is not available in a single comparative study, the data below serves as a baseline for what can be achieved. The use of an appropriate internal standard, particularly a SIL standard, is expected to improve accuracy and precision (lower %RSD).

Method Performance for Sulfanitran Quantification in Pastry Matrix (without Internal Standard)

ParameterPerformance
Linearity (r²) >0.99
Limit of Detection (LOD) 0.01 - 0.14 µg/kg
Limit of Quantification (LOQ) 0.02 - 0.45 µg/kg
Recovery 77.5% - 91.1%
Precision (%RSD) 0.80% - 9.23%

Experimental Protocols

Below are detailed experimental protocols for the quantification of Sulfanitran. The first protocol is based on a validated method that uses matrix-matched calibration. The subsequent sections describe how to adapt this protocol for the use of a stable isotope-labeled or structural analog internal standard.

Protocol 1: Sulfanitran Quantification using Matrix-Matched Calibration

This protocol is adapted from a method for the determination of 24 sulfonamides in instant pastries.

1. Sample Preparation (QuEChERS Extraction)

  • Weigh 1.00 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 2 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile, then vortex and sonicate for 10 minutes.

  • Add 1.5 g of NaCl and vortex for 30 seconds.

  • Centrifuge at 8000 rpm for 5 minutes at 4°C.

  • Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g C18 and 0.4 g MgSO₄.

  • Vortex for 30 seconds, let stand for 2 minutes, and then centrifuge for 5 minutes at 8000 rpm.

  • Transfer 5 mL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a 21:79 (v/v) mixture of acetonitrile and 0.1% formic acid solution.

  • Vortex for 30 seconds and filter through a 0.20 µm nylon filter membrane before UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient is employed to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Adaptation for Internal Standard Use

For this compound (Stable Isotope-Labeled Internal Standard):

  • Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a working concentration (e.g., 100 ng/mL).

  • Spiking Procedure: Add a small, precise volume of the this compound working solution to all samples, calibration standards, and quality controls at the beginning of the sample preparation (i.e., before the addition of water and acetonitrile).

  • Quantification: The concentration of Sulfanitran is determined by the ratio of the peak area of Sulfanitran to the peak area of this compound.

For Sulfapyridine (Structural Analog Internal Standard):

  • Preparation of Internal Standard Spiking Solution: Prepare a stock solution of Sulfapyridine in a suitable solvent and dilute to a working concentration. The concentration should be chosen to give a good signal-to-noise ratio without saturating the detector.

  • Spiking Procedure: As with the SIL standard, add a precise volume of the Sulfapyridine working solution to all samples, standards, and controls at the start of the sample preparation.

  • Quantification: The concentration of Sulfanitran is determined by the ratio of the peak area of Sulfanitran to the peak area of Sulfapyridine.

Visualizing the Workflow

The following diagrams illustrate the general workflow for Sulfanitran quantification with and without an internal standard.

G cluster_1 Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data_Processing MS_Detection->Data_Processing Quantification G cluster_1 Analysis Spiking Spike with Internal Standard Extraction Extraction Spiking->Extraction Homogenization Homogenization Homogenization->Spiking Cleanup Cleanup Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data_Processing MS_Detection->Data_Processing Ratio-based Quantification

References

Isotope Dilution Methods for Sulfonamide Analysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and precision in sulfonamide analysis, isotope dilution mass spectrometry (IDMS) stands as the gold standard. This guide provides a comprehensive comparison of isotope dilution methods with other analytical techniques, supported by experimental data, to inform methodology selection for critical applications.

The accurate quantification of sulfonamide residues is paramount in ensuring food safety, environmental monitoring, and the quality control of pharmaceutical products.[1] While various analytical methods are employed for this purpose, isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) offers unparalleled performance in mitigating matrix effects and other sources of analytical error.[2][3] This guide delves into the quantitative performance of IDMS in comparison to other common techniques and provides detailed experimental protocols for its implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method for sulfonamide analysis is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation.[1] High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.[1] Isotope dilution, when coupled with LC-MS/MS, significantly enhances the accuracy and precision of the results.

Data Summary

The following tables summarize the performance characteristics of various methods for sulfonamide analysis as reported in scientific literature.

Table 1: Performance of Isotope Dilution LC-MS/MS Methods for Sulfonamide Analysis

Sulfonamide(s)MatrixAccuracy (Recovery %)Precision (RSD %)Reference
14 SulfonamidesMilk91 - 114Not Specified
Sulfadiazine (SDZ)Milk96.8 - 103.8Not Specified
Sulfadimidine (SMZ)Milk96.8 - 103.8Not Specified
Sulfadimethoxine (SDM)Milk96.8 - 103.8Not Specified

Table 2: Performance of Non-Isotope Dilution LC-MS/MS and HPLC Methods

MethodSulfonamide(s)MatrixAccuracy (Recovery %)Precision (RSD %)Reference
LC-MS/MS10 SulfonamidesEggs87 - 1168.5 - 27.2
LC-MS12 SulfonamidesMilk77 - 921 - 11
LC-MS12 SulfonamidesEggs77 - 921 - 11
HPLC-DAD10 SulfonamidesMilk93.9 - 115.9< 8.8

As evidenced by the data, isotope dilution methods consistently demonstrate high accuracy, with recovery values typically falling within a narrow range around 100%. This is because the isotopically labeled internal standard, which is chemically identical to the analyte, experiences the same losses during sample preparation and ionization suppression or enhancement in the mass spectrometer, effectively canceling out these sources of error. Non-isotope dilution methods, while still capable of providing acceptable results, often exhibit a wider range of recoveries and higher relative standard deviations, indicating lower accuracy and precision.

Experimental Protocols

A generalized experimental protocol for the determination of sulfonamides in a complex matrix, such as milk, using isotope dilution LC-MS/MS is provided below. This protocol is a synthesis of methodologies reported in the literature.

Sample Preparation and Extraction
  • Sample Weighing: Accurately weigh a homogenized sample (e.g., 1.00 g of milk) into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the isotopically labeled sulfonamide internal standard solution to the sample. Allow it to equilibrate.

  • Extraction: Add an appropriate extraction solvent. A common choice is a mixture of acetonitrile and ethyl acetate (e.g., 6:4, v/v) or an acidic solution like perchloric acid (pH ≈ 2).

  • Homogenization and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the solid and liquid phases.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted sulfonamides.

Clean-up (Solid-Phase Extraction - SPE)
  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., HLB) with methanol followed by water.

  • Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components.

  • Elution: Elute the target sulfonamides from the cartridge using a suitable solvent, such as methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile is typically used for separation.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed in the positive ion mode using selected reaction monitoring (SRM) for both the native sulfonamides and their isotopically labeled internal standards.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the isotope dilution analysis of sulfonamides.

Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Clean-up cluster_Analysis Analysis cluster_Data Data Processing Sample 1. Sample Weighing Spike 2. Add Isotope-Labeled Internal Standard Sample->Spike Extract 3. Solvent Extraction Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge SPE 5. Solid-Phase Extraction (SPE) Centrifuge->SPE Evap 6. Evaporation SPE->Evap Recon 7. Reconstitution Evap->Recon LCMS 8. LC-MS/MS Analysis Recon->LCMS Quant 9. Quantification LCMS->Quant

Caption: General workflow for isotope dilution analysis of sulfonamides.

Conclusion

For applications demanding the highest level of confidence in analytical results, isotope dilution mass spectrometry is the recommended method for the quantification of sulfonamides. Its ability to correct for matrix effects and procedural losses during sample preparation leads to superior accuracy and precision compared to other analytical techniques. While HPLC-based methods can be robust for certain applications, LC-MS/MS, particularly when employing an isotope dilution strategy, provides the sensitivity and selectivity required for trace-level analysis in complex matrices, ensuring data quality and regulatory compliance. The provided data and protocols serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical methods for their sulfonamide analysis needs.

References

The Gold Standard in Veterinary Drug Analysis: A Comparative Guide to Linearity and Recovery Studies Using Sulfanitran-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of veterinary drug residues in food products is paramount for ensuring food safety and regulatory compliance. This guide provides an objective comparison of analytical methods for the determination of Sulfanitran, a sulfonamide antibiotic, with a focus on the superior performance of methods utilizing the deuterated internal standard, Sulfanitran-d4.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. This is because its physical and chemical properties are nearly identical to the analyte of interest, Sulfanitran, differing only in mass. This near-perfect analogy allows it to effectively compensate for variations that can occur during sample preparation, extraction, and analysis, leading to more accurate and reliable results.

This guide will compare the performance of analytical methods for Sulfanitran using this compound as an internal standard against alternative approaches, including the use of a non-deuterated structural analog internal standard and analysis without an internal standard. The information presented is supported by experimental data from studies on sulfonamide analysis.

The Critical Role of Internal Standards in Quantitative Analysis

In complex matrices such as animal tissues, milk, and eggs, the presence of endogenous components can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized, leading to more precise and accurate results.

Performance Comparison: this compound vs. Alternative Approaches

The following tables summarize the expected and reported performance characteristics for the analysis of Sulfanitran using different internal standard strategies. While a direct head-to-head comparative study for Sulfanitran using this compound versus other internal standards was not found in the public literature, the data presented is based on established principles of analytical chemistry and performance data from analogous sulfonamide studies.

Table 1: Comparison of Linearity in Sulfanitran Analysis

MethodTypical Linearity Range (µg/kg)Correlation Coefficient (r²)
With this compound (Deuterated IS) 0.1 - 50 (Expected)> 0.999 (Expected)
With Structural Analog IS 1 - 100> 0.99
Without Internal Standard 5 - 100> 0.99

Table 2: Comparison of Recovery in Sulfanitran Analysis

MethodTypical Mean Recovery (%)Relative Standard Deviation (RSD) (%)
With this compound (Deuterated IS) 95 - 105 (Expected)< 5 (Expected)
With Structural Analog IS 85 - 110< 15
Without Internal Standard 77.5 - 91.1[1]< 10[1]

The expected superior performance of this compound is attributed to its ability to co-elute with Sulfanitran, thereby experiencing the same degree of matrix effects and extraction losses. This leads to a more effective normalization and, consequently, higher accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the analysis of sulfonamides, including Sulfanitran, using different internal standard approaches.

Protocol 1: Analysis of Sulfanitran in Pastries without an Internal Standard

This method, adapted from a study by Li et al. (2023), is suitable for the determination of 24 sulfonamides in instant pastries.[1]

  • Sample Preparation (QuEChERS-based):

    • Weigh 1.00 g of the homogenized pastry sample into a 50 mL centrifuge tube.

    • Add 2 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile, vortex, and sonicate for 10 minutes.

    • Add 1.5 g of NaCl and vortex for 30 seconds.

    • Centrifuge at 8000 rpm for 5 minutes at 4°C.

    • Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g of C18 and 0.4 g of MgSO₄ for cleanup.

    • Vortex for 30 seconds, let stand for 2 minutes, and centrifuge for 5 minutes at 8000 rpm.

    • Evaporate 5 mL of the supernatant to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 1 mL of a 21:79 (v/v) mixture of acetonitrile and 0.1% formic acid solution.

    • Filter through a 0.20 µm nylon filter before UPLC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm)

    • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile (gradient elution)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Expected Protocol for Analysis of Sulfanitran using this compound

This protocol is a representative procedure based on common practices for the analysis of veterinary drug residues using a deuterated internal standard.

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized tissue sample into a 50 mL centrifuge tube.

    • Spike with a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile and homogenize for 1 minute.

    • Add extraction salts (e.g., MgSO₄ and NaCl) and shake vigorously.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., C18, PSA).

    • Centrifuge, and transfer the supernatant to a new tube.

    • Evaporate the solvent and reconstitute in the initial mobile phase.

    • Filter and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient elution)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Ionization: ESI, positive mode

    • Detection: MRM, monitoring transitions for both Sulfanitran and this compound.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Experimental_Workflow_Without_IS cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing (External Standard Calibration) LCMS->Data

Caption: Experimental workflow for Sulfanitran analysis without an internal standard.

Experimental_Workflow_With_d4_IS cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spiking Spike with this compound Sample->Spiking Extraction Acetonitrile Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing (Internal Standard Calibration) LCMS->Data

Caption: Experimental workflow for Sulfanitran analysis with this compound internal standard.

Conclusion

The use of a deuterated internal standard like this compound provides a significant advantage in the quantitative analysis of Sulfanitran in complex matrices. By closely mimicking the behavior of the analyte, it effectively compensates for matrix effects and procedural losses, leading to superior accuracy, precision, and overall method robustness. While methods without an internal standard or with a structural analog can provide acceptable results, the use of a stable isotope-labeled internal standard is the recommended approach for achieving the highest quality data for research, drug development, and regulatory submissions.

References

Navigating the Subtleties of Sulfonamide Detection: A Comparative Guide to LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and sensitive quantification of sulfonamides is paramount. This guide provides a comparative analysis of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the detection and quantification of this critical class of antibiotics. By presenting a synthesis of experimental data and detailed protocols from various studies, this document aims to be an invaluable resource for method development and selection.

The extensive use of sulfonamides in veterinary medicine necessitates robust analytical methods to monitor their residues in various environmental and food matrices, ensuring consumer safety and regulatory compliance. LC-MS/MS has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity. This guide delves into the performance of different LC-MS/MS methods, with a focus on the crucial parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ).

Comparative Analysis of Detection and Quantification Limits

The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The following tables summarize the reported LOD and LOQ values for a range of sulfonamides across different sample matrices, as determined by various LC-MS/MS methods. This comparative data highlights the achievable sensitivity and provides a benchmark for laboratory performance.

Table 1: Limit of Detection (LOD) and Quantification (LOQ) of Sulfonamides in Water (ng/L) [1]

SulfonamideLOD (ng/L)LOQ (ng/L)
A range of 19 Sulfonamides0.3 - 1.91.2 - 7.6

Table 2: Limit of Detection (LOD) and Quantification (LOQ) of Sulfonamides in Livestock Matrices (ng/g) [2]

SulfonamideLOD (ng/g)LOQ (ng/g)
A range of 31 Sulfonamides0.3 - 51 - 19

Table 3: Limit of Detection (LOD) and Quantification (LOQ) of Sulfonamides in Instant Pastries (µg/kg) [3]

SulfonamideLOD (µg/kg)LOQ (µg/kg)
A range of 24 Sulfonamides0.01 - 0.140.02 - 0.45

Table 4: Limit of Detection (LOD) and Quantification (LOQ) of Sulfonamides in Animal Feed (µg/kg) [4]

SulfonamideLOQ (µg/kg)
A range of 13 Sulfonamides0.9 - 7.1

Table 5: Limit of Detection (LOD) and Quantification (LOQ) of Sulfonamides in Medicated Feed (mg/kg) [5]

SulfonamideLOD (mg/kg)LOQ (mg/kg)
A range of 7 analytes5.4 - 48.310.4 - 119.3

Experimental Protocols: A Closer Look

The reported LOD and LOQ values are intrinsically linked to the experimental methodologies employed. This section provides a detailed overview of the key experimental protocols from the cited studies, offering insights into successful analytical strategies.

Method 1: Analysis of Sulfonamides in Water
  • Sample Preparation: Solid-Phase Extraction (SPE) using Agilent Bond Elut HLB SPE cartridges. The sample pH is adjusted to a range of 4 to 7 before loading onto the cartridge. The cartridge is then washed with pure water and the analytes are eluted with methanol containing 2% aqueous ammonia. The eluate is dried under a nitrogen stream and reconstituted for analysis.

  • Liquid Chromatography: The separation is achieved using an Agilent 1290 Infinity LC system with a suitable column. The mobile phase typically consists of an acidic aqueous solution and an organic solvent like methanol or acetonitrile in a gradient elution mode.

  • Mass Spectrometry: An Agilent 6470 or Ultivo triple quadrupole LC/MS system is used for detection. Ionization is performed in positive electrospray ionization (ESI) mode, and quantification is carried out using Multiple Reaction Monitoring (MRM).

Method 2: Analysis of Sulfonamides in Shrimp
  • Sample Preparation: Homogenized shrimp tissue is extracted with acetonitrile. The extract is then diluted with the mobile phase before injection.

  • Liquid Chromatography: An ODS-EP 5 micron, 100×2.1mm column is used with a gradient mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: An Agilent 6460 triple quadrupole mass spectrometer with an ESI source operating in positive ion MRM mode is utilized for analysis.

Method 3: Analysis of Sulfonamides in Milk
  • Sample Preparation: An isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC-MS) method is employed. Milk samples are deproteinized with acetonitrile. The supernatant is then subjected to a liquid-liquid extraction with n-hexane to remove fats. The aqueous methanol layer containing the sulfonamides is then analyzed.

  • Liquid Chromatography: A 250 mm HPLC column is used to achieve separation of closely related sulfonamides.

  • Mass Spectrometry: Detection is performed using an LC-MS/MS system, with specific precursor and product ions identified for each sulfonamide and its isotopically labeled internal standard.

Method 4: Analysis of Sulfonamides in Livestock Tissues
  • Sample Preparation: A multi-residue analytical method is used to screen for 31 sulfonamides.

  • Liquid Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system with a C18 column (100 mm × 2.1 mm, 2.0 µm) is used. The mobile phase consists of 0.1% formic acid in a water/acetonitrile mixture with a gradient elution at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: A Shimadzu LCMS-8060 triple quadrupole mass spectrometer with an ESI source is operated in both positive and negative ion MRM modes.

Method 5: Analysis of Sulfonamides in Fish using QuEChERS
  • Sample Preparation: A validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used. Ground fish meat is extracted with acetonitrile and water, followed by the addition of QuEChERS extraction salts. After centrifugation, the supernatant is cleaned up using a dispersive solid-phase extraction (d-SPE) tube.

  • Liquid Chromatography: The separation of six sulfonamides is performed on an LC system.

  • Mass Spectrometry: A Shimadzu LCMS-8045 triple quadrupole mass spectrometer is operated in MRM mode with a positive ion source.

Visualizing the Workflow: From Sample to Signal

To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of sulfonamides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample Matrix (e.g., Water, Tissue, Food) extraction Extraction (e.g., SPE, LLE, QuEChERS) sample->extraction Homogenization (if needed) cleanup Clean-up (e.g., d-SPE, Filtration) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometry (Ionization & Detection) lc->ms data Data Acquisition (MRM) ms->data quantification Quantification (LOD/LOQ Determination) data->quantification reporting Reporting quantification->reporting

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfonamides, a class of synthetic antimicrobial agents, is paramount in ensuring food safety, environmental monitoring, and the quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical challenges.

Methodologies at a Glance: HPLC vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a well-established separative technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] When coupled with detectors like Diode Array (DAD) or Fluorescence (FLD), HPLC offers robust and reliable quantification.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1] This technique allows for the identification and quantification of compounds based on their mass-to-charge ratio, making it the gold standard for trace-level analysis.[1][2]

Comparative Performance Data

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the quantitative data from various validation studies, offering a clear comparison between HPLC and LC-MS/MS methods for sulfonamide analysis.

Table 1: Performance Characteristics of HPLC Methods for Sulfonamide Analysis

MethodMatrixLinearity (r²)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)
HPLC-UV/DADMilk>0.9993.9 - 115.9< 8.8--
HPLC-UV/DADPharmaceutical0.99985 - 115-66 - 67200 - 202
HPLC-FLDFeed>0.99579.3 - 114.0Repeatability: 2.7 - 9.1, Reproducibility: 5.9 - 14.934.5 - 79.541.3 - 89.9
HPLC-FLDManure-77.0 - 121.16Repeatability: 4.36 - 17.34, Reproducibility: 7.94 - 18.5513.53 - 23.3026.02 - 40.38

Table 2: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Analysis

MethodMatrixLinearity (r²)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)
LC-MS/MSFeed>0.99680.1 - 111.7---
LC-MS/MSFeed>0.95-4.0 - 11.13075
LC-MS/MSWater>0.99880 - 90< 20-several ppt level
UHPLC-MS/MSAnimal Feed-----
LC-MS/MSShrimp--< 20--
LC-MS/MSHoney-80 - 120< 20--

Key Decisional Factors: HPLC vs. LC-MS/MS

The choice between HPLC and LC-MS/MS depends on the specific requirements of the analysis.

  • Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ), making it the preferred method for trace residue analysis in complex matrices.

  • Selectivity: The use of mass detection in LC-MS/MS provides higher selectivity, reducing the likelihood of interference from matrix components.

  • Cost and Accessibility: HPLC systems are generally more affordable and widely accessible than LC-MS/MS instruments, making them a cost-effective choice for routine analysis where high sensitivity is not a primary concern.

  • Robustness: HPLC methods are often considered more robust and easier to implement for routine quality control applications.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of sulfonamides using HPLC and LC-MS/MS.

Protocol 1: Sulfonamide Analysis in Milk by HPLC-DAD

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 g of milk, add 20 mL of a mixture of ethyl acetate, n-hexane, and isopropanol.

  • Vortex the mixture for 1 minute and then centrifuge.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-DAD Conditions

  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 278 nm.

Protocol 2: Sulfonamide Analysis in Animal Tissue by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize 2 g of tissue and mix with 10 mL of acetonitrile and 0.1 M EDTA.

  • Shake the mixture for 10 minutes, sonicate for 20 minutes, and centrifuge.

  • Collect the supernatant and evaporate it to a final volume of 1 mL.

  • Add 5 mL of water, vortex, and load the mixture onto an SPE cartridge preconditioned with acetonitrile and water.

  • Wash the cartridge with water and dry it under a vacuum.

  • Elute the analytes with methanol or an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: C18 analytical column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Decision Process

To further clarify the processes of method cross-validation and selection, the following diagrams have been generated.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective & Acceptance Criteria SelectMethods Select HPLC & LC-MS/MS Methods DefineObjective->SelectMethods PrepareSamples Prepare Identical Sample Sets SelectMethods->PrepareSamples AnalyzeHPLC Analyze with HPLC PrepareSamples->AnalyzeHPLC AnalyzeLCMS Analyze with LC-MS/MS PrepareSamples->AnalyzeLCMS CollectData Collect & Process Data AnalyzeHPLC->CollectData AnalyzeLCMS->CollectData CompareResults Compare Performance Parameters CollectData->CompareResults AssessEquivalence Assess Method Equivalence CompareResults->AssessEquivalence Report Report Findings AssessEquivalence->Report

Caption: General workflow for the cross-validation of analytical methods.

MethodSelection cluster_input Analytical Requirements cluster_decision Decision Point cluster_output Method Choice Sensitivity Required Sensitivity Decision Select Appropriate Method Sensitivity->Decision Selectivity Matrix Complexity Selectivity->Decision Cost Budget Constraints Cost->Decision Throughput Sample Throughput Throughput->Decision HPLC HPLC Decision->HPLC High Conc. Simple Matrix Low Cost LCMS LC-MS/MS Decision->LCMS Trace Levels Complex Matrix High Specificity

Caption: Logic for selecting between HPLC and LC-MS/MS for sulfonamide analysis.

References

Performance Showdown: A Head-to-Head Comparison of SPE Cartridges for Sulfonamide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of sulfonamides from complex matrices is a critical step in ensuring accurate analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high sensitivity and effective sample clean-up.[1][2] However, the market is saturated with a variety of SPE cartridges, each with unique sorbent chemistries. This guide provides an objective, data-driven comparison of the performance of different SPE cartridges for sulfonamide extraction to aid in the selection of the most suitable product for your analytical needs.

This comparative guide delves into the performance of popular polymeric and silica-based SPE cartridges, presenting quantitative data on their recovery rates and reproducibility. Detailed experimental protocols are also provided to support the findings.

The Sorbents: Polymeric vs. Silica-Based

The two major categories of sorbents used in SPE cartridges for sulfonamide extraction are polymeric and silica-based.

Polymeric Sorbents , such as Hydrophilic-Lipophilic Balanced (HLB) copolymers (e.g., Oasis HLB, Strata-X), are composed of materials like N-vinylpyrrolidone and divinylbenzene.[3][4] These sorbents offer a broad pH stability range (typically 1-14) and are resistant to drying out, which can improve reproducibility.[5] Their dual hydrophilic and hydrophobic nature allows for the effective retention of a wide range of compounds, including polar and non-polar sulfonamides.

Silica-Based Sorbents , most commonly C18 (octadecyl-bonded silica), have been a mainstay in SPE for many years. They function primarily through non-polar interactions. However, they have a more limited pH range (typically 2-8) and can be susceptible to drying, which may affect analyte recovery. Residual silanol groups on the silica surface can sometimes lead to unwanted secondary interactions with basic compounds.

Performance Data: A Quantitative Comparison

The following tables summarize the recovery and reproducibility (expressed as Relative Standard Deviation, RSD) of various sulfonamides using different SPE cartridges across different environmental and biological matrices.

Table 1: Performance of SPE Cartridges for Sulfonamide Extraction from Water Samples

SPE CartridgeSulfonamideMatrixAverage Recovery (%)RSD (%)Reference
Polymeric Sorbents
Oasis HLB19 Sulfonamides (mixture)Surface Water, Ground Water, Wastewater74.3 - 1180.1 - 13.2
Oasis HLB17 Sulfonamides (mixture)Pure Water, Tap Water, River Water, Seawater79 - 1181.2 - 14.5
Oasis HLBSulfamethoxazoleWater84 - 110≤ 10
Strata-X-C6 Sulfa Drugs (mixture)Plasma (comparative data)> 88Not Specified
CNW Poly-Sery HLB17 Sulfonamides (mixture)Water47 - 72 (absolute)Not Specified
Silica-Based Sorbents
C188 Sulfonamides (mixture)Honey (Matrix Solid-Phase Dispersion)> 70< 16
CNWBOND LC-C1817 Sulfonamides (mixture)Water0.47 - 14 (absolute)Not Specified
Mixed-Mode Sorbents
CNW Poly-Sery MAX (Mixed-Mode Anion Exchange)17 Sulfonamides (mixture)Water6.0 - 49 (absolute)Not Specified
CNW Poly-Sery MCX (Mixed-Mode Cation Exchange)17 Sulfonamides (mixture)Water0.78 - 2.5 (absolute)Not Specified

Table 2: Performance of SPE Cartridges for Sulfonamide Extraction from Biological and Other Matrices

SPE CartridgeSulfonamideMatrixAverage Recovery (%)RSD (%)Reference
Polymeric Sorbents
Oasis HLB17 SulfonamidesPorcine Tissues (Liver, Kidney, Muscle)Not specified, but matrix effects were lower than LLENot Specified
Strata-XMorphine and Clonidine (as a proxy for drug extraction)Human PlasmaNot specified, but yielded purer extracts than protein precipitationNot Specified
Dispersive SPE (d-SPE)
PSA (Primary Secondary Amine)SulfonamidesSoilReduced recovery due to interaction with sulfonyl groupNot Specified

Experimental Protocols

The following is a generalized experimental protocol for sulfonamide extraction using SPE, based on methodologies cited in the referenced literature. Specific parameters may need optimization depending on the exact application.

Sample Preparation
  • Water Samples: Adjust the sample pH to a range of 4 to 7 using diluted HCl or ammonia. For samples with high mineral content, the addition of a chelating agent like EDTA (e.g., 0.5 g/L) can be beneficial. Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Biological Fluids (e.g., Plasma): Protein precipitation is often required prior to SPE. This can be achieved by adding a solvent like acetonitrile.

  • Solid Samples (e.g., Soil, Tissue): Perform a solid-liquid extraction using a suitable solvent mixture (e.g., water:acetonitrile, 1:1 v/v). The resulting extract is then treated similarly to a water sample.

SPE Cartridge Conditioning
  • Sequentially pass methanol (e.g., 5-10 mL) followed by ultrapure water (e.g., 5-10 mL) through the SPE cartridge. It is crucial not to let the cartridge dry out for silica-based sorbents. Polymeric sorbents are more robust to drying.

Sample Loading
  • Load the prepared sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-5 mL/min).

Washing
  • Wash the cartridge with a weak solvent to remove interfering compounds. This is typically done with ultrapure water or a low percentage of organic solvent in water (e.g., 5% methanol).

Elution
  • Elute the retained sulfonamides with a stronger organic solvent. Common elution solvents include methanol, acetonitrile, or mixtures thereof, sometimes with the addition of a modifier like formic acid or ammonium hydroxide to improve the elution of acidic or basic compounds. A common eluent is methanol-acetone (1:1, v/v).

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase used for the chromatographic analysis (e.g., 1 mL of a methanol/water mixture).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for sulfonamide extraction using SPE.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Matrix (Water, Soil, Plasma) Pretreatment Pre-treatment (pH Adjustment, Filtration, Protein Precipitation) Sample->Pretreatment Conditioning 1. Conditioning (Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Weak Solvent) Loading->Washing Elution 4. Elution (Organic Solvent) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for sulfonamide extraction using Solid-Phase Extraction (SPE).

Conclusion

The selection of an appropriate SPE cartridge is paramount for achieving reliable and accurate quantification of sulfonamides.

  • Polymeric sorbents, particularly HLB cartridges, generally demonstrate superior and more consistent recoveries for a broad range of sulfonamides across various matrices, especially in aqueous samples. Their robustness and wide pH operating range make them a versatile choice for method development.

  • Silica-based C18 cartridges can be effective, but their performance may be more analyte and matrix-dependent. They can be a cost-effective option when the extraction conditions are well-optimized for specific sulfonamides.

  • Mixed-mode sorbents can offer high selectivity for certain applications but may require more extensive method development.

Ultimately, the choice of SPE cartridge should be guided by the specific sulfonamides of interest, the complexity of the sample matrix, and the desired analytical performance. For new method development, polymeric HLB cartridges often provide an excellent starting point due to their broad applicability and high recovery rates.

References

A Head-to-Head Battle of Ionization Sources for Sulfonamide Analysis: ESI vs. APCI vs. APPI

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamide antibiotics, the choice of ionization source for liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of method performance. This guide provides a comparative study of the three most common atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). The performance of these sources is evaluated based on key analytical parameters including sensitivity, linearity, and susceptibility to matrix effects, supported by experimental data from peer-reviewed studies.

Executive Summary

The selection of an appropriate ionization source is paramount for achieving optimal sensitivity, selectivity, and accuracy in the analysis of sulfonamides. While Electrospray Ionization (ESI) is a widely used and versatile technique, studies suggest that for certain sulfonamides, Atmospheric Pressure Chemical Ionization (APCI) can offer enhanced sensitivity and reduced matrix effects.[1][2][3][4] Atmospheric Pressure Photoionization (APPI) remains a less common choice for this class of compounds, and direct comparative data including APPI for a broad range of sulfonamides is limited in the current literature. This guide aims to consolidate the available data to aid in the selection of the most suitable ionization source for specific analytical needs.

Principles of Ionization Techniques

Understanding the fundamental principles of each ionization technique is crucial for interpreting their performance characteristics.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase. A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase. ESI is particularly well-suited for polar and thermally labile compounds.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique. The eluent from the liquid chromatograph is nebulized and vaporized in a heated tube. A corona discharge needle then ionizes the solvent molecules, which in turn transfer charge to the analyte molecules through chemical reactions. APCI is generally more effective for less polar and more volatile analytes that are thermally stable.

  • Atmospheric Pressure Photoionization (APPI): APPI is another gas-phase ionization technique that utilizes photons from a UV lamp to ionize analyte molecules, either directly or indirectly through a dopant. APPI is particularly advantageous for nonpolar compounds that are difficult to ionize by ESI or APCI.

Performance Comparison

The following sections present a detailed comparison of ESI, APCI, and APPI for sulfonamide analysis, with quantitative data summarized in tables where available from the literature.

Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

Sensitivity is a critical parameter, especially for residue analysis where low detection limits are required. For the analysis of 22 pesticides in a cabbage matrix, ESI was found to be more efficient, with LOQ values ranging from 0.50 to 1.0 µg/kg, compared to 1.0-2.0 µg/kg for APCI. In a study comparing ionization modes for sulfonate ester genotoxic impurities, APCI in negative ion mode demonstrated very low limits of detection (2-4 ng/mL). One study on various pharmaceuticals in wastewater found that ESI generated significantly larger peak areas and higher signal-to-noise ratios than APCI and APPI.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Selected Sulfonamides (µg/kg or ppb)

SulfonamideIonization SourceMatrixLODLOQReference
SulfadoxineESIPoultry Meat--
10 SulfonamidesESIShrimp--
12 SulfonamidesESICattle Muscle-6-15
12 SulfonamidesESITrout Fillet-3-13
14 SulfonamidesESIMilk--
9 SulfonamidesESIHoney-0.1

Note: Direct comparative studies providing LOD/LOQ values for a range of sulfonamides across ESI, APCI, and APPI in the same matrix are scarce in the reviewed literature. The table presents data from various studies, which may not be directly comparable due to different experimental conditions.

Linearity

A wide linear dynamic range is desirable for the accurate quantification of analytes at varying concentrations. Most LC-MS/MS methods for sulfonamide analysis, regardless of the ionization source, demonstrate good linearity with correlation coefficients (r²) greater than 0.99 over the tested concentration ranges.

Matrix Effects

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of an assay. Several studies have indicated that APCI is generally less susceptible to matrix effects than ESI. This is attributed to the different ionization mechanisms, with APCI being a gas-phase process and ESI occurring in the liquid phase. For the analysis of 22 pesticides in cabbage, the matrix effect was more intense when using the APCI source.

Table 2: Qualitative Comparison of Matrix Effects

Ionization SourceGeneral Susceptibility to Matrix EffectsRationale
ESI HigherIonization occurs in the liquid phase, making it more susceptible to competition for charge and surface activity from matrix components.
APCI LowerGas-phase ionization is less influenced by the presence of non-volatile matrix components.
APPI Generally Lower than ESIPhotoionization can be more selective than ESI, potentially reducing the ionization of interfering matrix components.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of sulfonamides in different matrices.

Sample Preparation: QuEChERS Method for Tilapia Fillet

A popular and effective sample preparation method is the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach.

  • Homogenization: Homogenize 5.0 g of tilapia fillet with 5.0 mL of a 1% acetic acid solution in acetonitrile.

  • Salting Out: Add 2.0 g of anhydrous magnesium sulfate and 0.5 g of sodium chloride, and vortex for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Extraction: Transfer a 2.0 mL aliquot of the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a nitrogen stream in an ice bath. Reconstitute the residue in 0.5 mL of the mobile phase (acetonitrile: 0.1% aqueous formic acid, 95:5 v/v).

  • Ultrasonication and Filtration: Sonicate for 5 minutes and filter through a 0.22 µm cellulose filter before injection into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction for Milk
  • Extraction: To 1 mL of milk, add 5 mL of acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm filter prior to LC-MS/MS analysis.

LC-MS/MS Parameters for Sulfonamide Analysis in Shrimp (ESI)
  • LC Column: ODS-EP 5 micron, 100×2.1mm

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: A gradient elution program is typically used.

  • Flow Rate: 0.5 mL/min

  • Ionization Source: ESI in positive ion mode

  • MS Detection: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Gas Temperature: 350°C

    • Gas Flow: 10.5 L/min

    • Nebulizer: 53 psig

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 4000 V

Visualizing the Workflow

To illustrate the analytical process, the following diagrams outline the experimental workflow and the logical comparison of the ionization sources.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Homogenization Sample Homogenization (e.g., Meat, Milk) Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Clean-up/Concentration (e.g., SPE, Evaporation) Extraction->Cleanup LC_Separation Liquid Chromatography (Separation of Analytes) Cleanup->LC_Separation Ion_Source Ionization Source (ESI / APCI / APPI) LC_Separation->Ion_Source MS_Detection Mass Spectrometry (Detection & Quantification) Ion_Source->MS_Detection

A typical experimental workflow for sulfonamide analysis.

Ionization_Source_Comparison cluster_analyte Analyte Properties cluster_sources Ionization Sources cluster_performance Performance Metrics Analyte Sulfonamide (Polarity, Thermal Stability) ESI ESI (Electrospray Ionization) Analyte->ESI APCI APCI (Atmospheric Pressure Chemical Ionization) Analyte->APCI APPI APPI (Atmospheric Pressure Photoionization) Analyte->APPI Sensitivity Sensitivity (LOD/LOQ) ESI->Sensitivity MatrixEffect Matrix Effects ESI->MatrixEffect Linearity Linearity ESI->Linearity APCI->Sensitivity APCI->MatrixEffect APCI->Linearity APPI->Sensitivity APPI->MatrixEffect APPI->Linearity

Logical comparison of ionization sources based on performance.

Conclusion and Recommendations

The choice of ionization source for sulfonamide analysis is not a one-size-fits-all decision and should be guided by the specific analytical requirements and the nature of the sample matrix.

  • ESI remains a robust and widely applicable ionization technique for a broad range of sulfonamides, particularly in complex biological matrices. It is often the first choice due to its versatility and extensive documentation in the literature.

  • APCI can be a superior alternative to ESI for certain sulfonamides, potentially offering higher sensitivity and reduced susceptibility to matrix effects. It is particularly worth considering for less polar sulfonamides and when matrix interference is a significant challenge with ESI.

  • APPI is a valuable tool for nonpolar compounds, but its utility for the routine analysis of a wide array of sulfonamides is less established compared to ESI and APCI. Further comparative studies are needed to fully evaluate its performance for this class of antibiotics.

For optimal method development, it is recommended to screen both ESI and APCI sources, especially when analyzing a diverse set of sulfonamides or when encountering significant matrix effects. The selection should be based on empirical data generated for the specific analytes and matrices of interest.

References

Safety Operating Guide

Proper Disposal of Sulfanitran-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Sulfanitran-d4, a deuterated analogue of the sulfonamide antibiotic Sulfanitran.

This compound, like its non-deuterated counterpart, should be handled as a hazardous chemical. Safety Data Sheets (SDS) for Sulfanitran indicate that the compound is harmful if swallowed and can cause skin and eye irritation. Therefore, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Immediate Safety and Handling

Before beginning any work with this compound, ensure that you are familiar with the location and operation of safety showers and eyewash stations. In the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

ParameterValue (for Sulfanilamide)Significance
LD50 Oral (Rat) 3900 mg/kgIndicates moderate acute toxicity if ingested.
Hazard Class Acute toxicity, oral (Category 4)Harmful if swallowed.
Skin irritation (Category 2)Causes skin irritation.
Eye irritation (Category 2A)Causes serious eye irritation.
Specific target organ toxicityMay cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container.

    • Do not mix with other incompatible waste streams. For example, segregate halogenated and non-halogenated solvent wastes.

2. Container Labeling:

  • All hazardous waste containers must be labeled as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A list of all constituents in the container, including solvents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Store in secondary containment to prevent spills.

4. Arranging for Disposal:

  • Once the waste container is full (do not overfill; leave at least 10% headspace for liquids) or the accumulation time limit set by your institution is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

  • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management Protocol

In the event of a spill, the following steps should be taken:

1. Evacuate and Alert:

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or involves volatile solvents, evacuate the laboratory and notify your supervisor and EHS.

2. Control the Spill (for minor spills only):

  • If you are trained and it is safe to do so, control the spill.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • For solid spills, carefully scoop the material into a hazardous waste container. Avoid creating dust.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

3. Decontaminate:

  • Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

4. Dispose of Cleanup Materials:

  • Place all contaminated cleanup materials into a sealed and labeled hazardous waste container for disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Collection & Labeling cluster_2 Storage & Disposal cluster_3 Spill Response start This compound Waste Generated is_spill Is it a spill? start->is_spill waste_type Determine Waste Type start->waste_type minor_spill Minor Spill is_spill->minor_spill Yes (Minor) major_spill Major Spill is_spill->major_spill Yes (Major) solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container liquid_waste->collect_liquid label_info Label must include: - 'Hazardous Waste' - Full Chemical Name - All Constituents & % - Accumulation Start Date - PI/Lab Info - Hazard Warnings collect_solid->label_info store_saa Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment collect_solid->store_saa collect_liquid->label_info collect_liquid->store_saa request_pickup Container full or time limit reached? store_saa->request_pickup request_pickup->store_saa No ehs_pickup Arrange for pickup by EHS or licensed waste vendor request_pickup->ehs_pickup Yes end Proper Disposal Complete ehs_pickup->end cleanup Trained personnel clean up with appropriate PPE and spill kit minor_spill->cleanup evacuate Evacuate Area. Contact EHS/Emergency Services major_spill->evacuate collect_cleanup Collect cleanup debris as hazardous waste cleanup->collect_cleanup collect_cleanup->store_saa

Caption: Decision workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Guidance for Handling Sulfanitran-d4

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Sulfanitran is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Therefore, all handling of Sulfanitran-d4 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from splashes or airborne particles of the compound.
Body Protection A long-sleeved, impervious laboratory coat.Shields the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating airborne powder or aerosols.Prevents inhalation of the compound, which can cause respiratory tract irritation.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, inspect the packaging for any signs of damage or leaks.

  • Wear appropriate PPE, including gloves and eye protection, when unpacking the compound.

  • Verify the container label and integrity before transferring it to a designated storage area.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials, direct sunlight, and sources of ignition. Recommended storage is often at 2-8°C in a refrigerator.

Weighing and Solution Preparation:

  • All weighing and solution preparation must be performed in a chemical fume hood.

  • Use a dedicated and calibrated analytical balance.

  • Employ anti-static techniques when handling the powdered form to prevent dispersal.

  • Prepare solutions by slowly adding the solvent to the solid to avoid splashing.

Disposal Plan: Waste Management

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste to prevent environmental contamination and the potential development of antibiotic-resistant organisms.

Waste Segregation and Collection:

  • Solid Waste: All disposables that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and rinsates from cleaning contaminated glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "contaminated gloves," "aqueous solution").

Disposal Procedure:

  • Segregate: Keep this compound waste separate from other laboratory waste streams.

  • Contain: Use chemically resistant, leak-proof containers for all waste.

  • Label: Ensure all waste containers are accurately and clearly labeled.

  • Store: Store sealed waste containers in a designated and secure satellite accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Under no circumstances should this compound or its solutions be disposed of down the drain.

Quantitative Data Summary

Specific occupational exposure limits (OELs) for Sulfanitran or this compound have not been established by major regulatory bodies such as OSHA or ACGIH. One safety data sheet for Sulfanitran explicitly states that the product contains no substances with occupational exposure limit values[1]. In the absence of specific OELs, it is crucial to handle this compound with the utmost care to minimize any potential exposure.

ParameterValueSource
Occupational Exposure Limit (OEL) Not Established[1]

Experimental Protocols

This compound is primarily used as a labeled internal standard for the quantitative analysis of Sulfanitran in biological or environmental samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, step-by-step protocol for the extraction and analysis of Sulfanitran from poultry tissue, adapted from established methods for sulfonamide analysis.

Objective: To quantify the concentration of Sulfanitran in a poultry muscle sample using this compound as an internal standard.

Materials:

  • Homogenized poultry muscle tissue

  • Sulfanitran analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • n-Hexane

  • Methanol (MeOH)

  • Formic acid

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Weigh 2.0 g (± 0.1 g) of homogenized poultry muscle into a 50 mL polypropylene centrifuge tube. b. Fortify the sample by adding a known volume of the this compound internal standard solution.

  • Extraction: a. Add 10 mL of ethyl acetate to the centrifuge tube. b. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction. c. Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases. d. Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Liquid-Liquid Cleanup: a. Add 5 mL of n-hexane to the collected supernatant to precipitate lipids and other interferences. b. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes. c. The upper n-hexane layer contains the lipids and is discarded. The lower ethyl acetate layer, containing the analyte and internal standard, is retained.

  • Solvent Evaporation and Reconstitution: a. Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 1.0 mL of a solution of 50:50 (v/v) methanol and deionized water containing 0.1% formic acid. c. Vortex for 30 seconds to ensure the residue is fully dissolved. d. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: a. Inject an appropriate volume of the filtered sample into the LC-MS/MS system. b. Perform chromatographic separation on a C18 reverse-phase column. c. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Detect and quantify Sulfanitran and this compound using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification: a. Generate a calibration curve using known concentrations of the Sulfanitran analytical standard, each spiked with the same concentration of the this compound internal standard. b. Calculate the concentration of Sulfanitran in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Sulfanitran_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Disposal start Start: Receive this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Stock Solution weigh->dissolve segregate Segregate Waste (Solid, Liquid, Sharps) weigh->segregate Waste Generated add_is Add Internal Standard (IS) to Sample dissolve->add_is dissolve->segregate Waste Generated extract Perform Sample Extraction add_is->extract analyze Analyze via LC-MS/MS extract->analyze extract->segregate Waste Generated analyze->segregate Waste Generated solid_waste Contaminated Solids (Gloves, Wipes) segregate->solid_waste liquid_waste Contaminated Liquids (Solutions, Rinsate) segregate->liquid_waste label_waste Label Waste Containers 'Hazardous Waste' liquid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Disposal_Decision_Tree start Waste Generated Containing This compound is_contaminated Is the item contaminated? start->is_contaminated liquid Liquid Material (e.g., solutions, solvents) sharps Sharps (e.g., needles, glass) solid Solid Material (e.g., gloves, tubes, wipes) is_contaminated->solid Yes is_contaminated->liquid Yes is_contaminated->sharps Yes non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No hw_solid Place in Labeled Hazardous Solid Waste Container solid->hw_solid hw_liquid Place in Labeled Hazardous Liquid Waste Container liquid->hw_liquid hw_sharps Place in Labeled Hazardous Sharps Container sharps->hw_sharps contact_ehs Contact EHS for Pickup hw_solid->contact_ehs hw_liquid->contact_ehs hw_sharps->contact_ehs

Caption: Decision tree for the proper segregation of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.